VU0467154
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFKIFLJPECRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0467154
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). It does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter acetylcholine (ACh).[1][2] This potentiation of M4 signaling has shown therapeutic potential in preclinical models for treating psychotic symptoms and cognitive deficits associated with neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a positive allosteric modulator by binding to a site on the M4 receptor that is distinct from the orthosteric binding site of acetylcholine.[1][2] This allosteric binding event increases the sensitivity and/or coupling efficiency of the M4 receptor to ACh.[1] The key mechanistic features are:
-
Potentiation of ACh Response: this compound significantly enhances the M4 receptor's response to ACh without having intrinsic agonist activity.[2]
-
Increased ACh Affinity: Radioligand binding studies have demonstrated that this compound produces a leftward shift in the ACh concentration-response curve, indicating an increase in the M4 receptor's affinity for its natural ligand.[3] Specifically, it has been shown to cause a 14.5-fold increase in M4 affinity for ACh.[3]
-
Selective M4 Modulation: this compound exhibits high selectivity for the M4 receptor subtype, with no significant activity at M1, M2, M3, or M5 muscarinic receptors.[3][4]
This selective potentiation of endogenous cholinergic signaling in neural circuits expressing M4 receptors offers a promising therapeutic strategy with a potentially reduced risk of side effects compared to direct-acting agonists.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and efficacy of this compound across different species and in comparison to other M4 PAMs.
Table 1: In Vitro Potency of this compound at M4 Receptors
| Species | Assay | Parameter | Value | Reference |
| Rat | Calcium Mobilization | pEC50 | 7.75 ± 0.06 | [3][4] |
| EC50 | 17.7 nM | [2][3] | ||
| Human | Calcium Mobilization | pEC50 | 6.20 ± 0.06 | [3][4] |
| EC50 | 627 nM | [3][4] | ||
| Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 ± 0.09 | [3][4] |
| EC50 | 1000 nM | [3][4] |
Table 2: In Vitro Efficacy of this compound at M4 Receptors
| Species | Assay | Parameter | Value (% of ACh max) | Reference |
| Rat | Calcium Mobilization | Emax | 68% | [2][3][4] |
| Human | Calcium Mobilization | Emax | 55% | [3][4] |
| Cynomolgus Monkey | Calcium Mobilization | Emax | 57% | [3][4] |
Table 3: Comparative Potency of M4 PAMs at the Rat M4 Receptor
| Compound | pEC50 | EC50 | Reference |
| This compound | 7.75 ± 0.06 | 17.7 nM | [3][4] |
| VU0152100 | 6.59 ± 0.07 | 257 nM | [3][4] |
| LY2033298 | 6.19 ± 0.03 | 646 nM | [3][4] |
Signaling Pathways and Downstream Effects
Activation of the M4 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The potentiation of this pathway by this compound is central to its mechanism of action.
M4 Receptor Signaling Cascade
The following diagram illustrates the canonical signaling pathway of the M4 receptor and the modulatory effect of this compound.
Caption: M4 receptor signaling pathway modulated by this compound.
Downstream Functional Consequences
The potentiation of M4 signaling by this compound has been shown to have several key downstream effects in preclinical models:
-
Reversal of MK-801-Induced Deficits: this compound reverses behavioral and cognitive impairments induced by the NMDA receptor antagonist MK-801, a preclinical model relevant to schizophrenia.[3][4] This effect is M4-dependent, as it is absent in M4 knockout mice.[3][4]
-
Cognitive Enhancement: The compound enhances the acquisition of contextual and cue-dependent fear conditioning in rodents.[3][4]
-
Modulation of Neuronal Firing: In vivo electrophysiology studies have shown that this compound can reverse MK-801-induced changes in the firing rates of pyramidal cells in the medial prefrontal cortex.[5]
-
ERK1/2 Phosphorylation: this compound potentiates the ability of ACh to stimulate the phosphorylation of ERK1/2, a downstream signaling molecule.[6]
Experimental Protocols
The characterization of this compound has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the key methodologies.
In Vitro Assays
This assay is used to determine the potency and efficacy of M4 modulators.
Caption: Workflow for a calcium mobilization assay.
Protocol Details:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat, human, or cynomolgus monkey M4 receptor are cultured under standard conditions.
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: A range of concentrations of this compound is added to the wells.
-
Agonist Addition: After a short incubation with the modulator, a fixed concentration of acetylcholine, typically corresponding to the EC20 (the concentration that elicits 20% of the maximal response), is added.
-
Fluorescence Measurement: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized to the maximum response of ACh alone and plotted against the concentration of this compound to determine the pEC50 and Emax values.[3]
This assay is used to assess the effect of this compound on the binding affinity of acetylcholine to the M4 receptor.
Protocol Details:
-
Membrane Preparation: Membranes are prepared from cells expressing the M4 receptor.
-
Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), varying concentrations of acetylcholine, and a fixed concentration of this compound.[3]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the ability of acetylcholine to displace the radiolabeled antagonist in the presence and absence of this compound, allowing for the calculation of the change in ACh affinity (log α).[3]
In Vivo Assessments
This is a preclinical model used to assess the antipsychotic-like potential of compounds.
Protocol Details:
-
Acclimation: Rodents (mice or rats) are acclimated to the testing environment (e.g., open-field chambers).
-
Pretreatment: Animals are administered this compound or vehicle.
-
MK-801 Challenge: After a set pretreatment time, animals are challenged with an injection of MK-801 to induce hyperlocomotion.
-
Locomotor Activity Recording: Locomotor activity is recorded for a specified duration using automated activity monitors.
-
Data Analysis: The total distance traveled or other locomotor parameters are compared between treatment groups to assess the ability of this compound to reverse the effects of MK-801.[3] This is often performed in both wild-type and M4 knockout mice to confirm target engagement.[3][4]
Conclusion
This compound is a highly valuable research tool and a promising therapeutic lead that operates through a selective positive allosteric modulation of the M4 muscarinic acetylcholine receptor. Its mechanism of action, characterized by the potentiation of the endogenous ACh response and an increase in ACh affinity, has been thoroughly investigated through a range of in vitro and in vivo studies. The data strongly supports the hypothesis that selective activation of M4 receptors can ameliorate behavioral and cognitive deficits relevant to schizophrenia and other neuropsychiatric disorders. Further research into the clinical translation of M4 PAMs like this compound is warranted.
References
- 1. medkoo.com [medkoo.com]
- 2. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pa2online.org [pa2online.org]
The Selectivity Profile of VU0467154: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467154 is a novel small molecule that functions as a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1][4] This mechanism allows for the augmentation of natural cholinergic signaling in neural circuits where M4 is expressed.[1] The M4 receptor is a key therapeutic target for neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1][5] this compound serves as a critical pharmacological tool for elucidating the in vivo roles of the M4 receptor and as a lead compound for potential therapeutic agents.[1][2] This guide provides an in-depth analysis of its selectivity profile, compiling quantitative data and detailing the experimental methodologies used for its characterization.
Selectivity Profile of this compound
The selectivity of this compound is a cornerstone of its utility as a research tool. It exhibits remarkable potency and selectivity for the M4 receptor, with minimal interaction with other muscarinic receptor subtypes and a wide array of other central nervous system (CNS) targets.
Activity at Muscarinic Acetylcholine Receptors (mAChRs)
This compound robustly potentiates the M4 receptor's response to acetylcholine across multiple species, though with varying potency. It is most potent at the rat M4 receptor, followed by the human and cynomolgus monkey receptors.[2][3][6] Critically, it shows no functional potentiation of ACh responses at the other muscarinic receptor subtypes (M1, M2, M3, or M5) in either rat or human cell lines.[2][3]
| Target Receptor | Species | Potency (pEC₅₀) | Potency (EC₅₀) | Efficacy (% of ACh Eₘₐₓ) |
| M4 | Rat | 7.75 ± 0.06 | 17.7 nM | 68% |
| M4 | Human | 6.20 ± 0.06 | 627 nM | 55% |
| M4 | Cynomolgus Monkey | 6.00 ± 0.09 | 1000 nM | 57% |
| M1 | Rat & Human | - | No Response | - |
| M2 | Rat & Human | - | No Response | - |
| M3 | Rat & Human | - | No Response | - |
| M5 | Rat & Human | - | No Response | - |
| Data compiled from Bubser M, et al. (2014).[2] |
Off-Target Pharmacology Screening
To assess its broader selectivity, this compound was evaluated against a wide panel of CNS-related targets. A primary screen (Ricerca lead profiling screen) consisting of 57 GPCRs, ion channels, and transporters revealed little to no ancillary pharmacology.[2][6] This panel included key receptors often engaged by antipsychotic drugs, such as dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and histamine (B1213489) H1 receptors, where no significant binding was observed.[2][6]
A larger, secondary screen (Cerep ancillary pharmacology panel) confirmed this high selectivity. The only notable off-target interaction was a 98% inhibition of the adenosine (B11128) transporter at a concentration of 10 µM. However, in follow-up studies, the Kᵢ values for all screened molecular targets were found to be greater than 30 µM, indicating very low affinity and a highly favorable selectivity profile.[6]
| Target Class | Representative Receptors Screened | Result |
| Dopamine Receptors | D2 | No significant binding |
| Serotonin Receptors | 5-HT2A, 5-HT2C | No significant binding |
| Histamine Receptors | H1 | No significant binding |
| Other GPCRs, Ion Channels, Transporters | 57 targets in primary screen | No significant binding |
| Adenosine Transporter | (from secondary screen) | 98% inhibition at 10 µM; Kᵢ > 30 µM |
| Data compiled from Bubser M, et al. (2014).[2][6] |
Experimental Protocols
The characterization of this compound's selectivity relies on established in vitro pharmacological assays.
Calcium Mobilization Assay for PAM Activity
This functional assay is the primary method used to determine the potency and efficacy of this compound at muscarinic receptors.
Principle: M1, M3, and M5 muscarinic receptors couple to Gq G-proteins, which activate phospholipase C and lead to an increase in intracellular calcium ([Ca²⁺]i) upon agonist stimulation. M2 and M4 receptors, which couple to Gi/o proteins, do not typically produce a calcium signal. To overcome this, the assay utilizes cell lines (e.g., Chinese Hamster Ovary, CHO) co-expressing the target M4 receptor and a promiscuous or engineered G-protein (e.g., Gqi5) that redirects the Gi/o signal through the Gq pathway, enabling the measurement of receptor activation via changes in intracellular calcium.
Methodology:
-
Cell Culture: CHO cells stably expressing the rat, human, or cynomolgus M4 receptor (along with a suitable G-protein chimera) are cultured to confluence in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.
-
Compound Addition: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is established.
-
PAM & Agonist Application: this compound, diluted to various concentrations, is added to the wells. Shortly thereafter, a fixed, sub-maximal (EC₂₀) concentration of acetylcholine (ACh) is added. The EC₂₀ concentration is the concentration of ACh that elicits 20% of its maximum possible response; this provides an optimal window to observe potentiation.
-
Data Acquisition: Fluorescence intensity is measured continuously in real-time to capture the calcium flux initiated by ACh and potentiated by this compound.
-
Data Analysis: The increase in fluorescence over baseline is calculated. Concentration-response curves for this compound are generated using non-linear regression analysis to determine pEC₅₀ (the negative log of the EC₅₀) and Eₘₐₓ values. Efficacy is often expressed as a percentage of the maximal response induced by a saturating concentration of ACh alone.
Radioligand Binding Assays for Off-Target Screening
These assays were used in the broad panels (Ricerca, Cerep) to assess the affinity of this compound for a wide variety of molecular targets.
Principle: This technique measures the ability of a test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor, transporter, or ion channel. The amount of radioligand displaced is proportional to the affinity of the test compound for the target.
Methodology:
-
Preparation of Target: Cell membranes, homogenates, or recombinant proteins expressing the target of interest are prepared and suspended in a binding buffer.
-
Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated for a defined period to allow the binding reaction to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes (and thus the bound radioligand) while the unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the percent inhibition of radioligand binding at a given concentration of this compound. For compounds showing significant inhibition, a full competition curve is generated to determine the IC₅₀ (concentration causing 50% inhibition), from which the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
Visualizations
M4 Receptor Signaling Pathway
Caption: M4 receptor signaling pathway with this compound potentiation.
Calcium Mobilization Assay Workflow
Caption: Workflow for a PAM functional screen using a calcium mobilization assay.
This compound Selectivity Profile Logic
Caption: Logical diagram of this compound's high selectivity for the M4 receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
- 6. pubs.acs.org [pubs.acs.org]
VU0467154: A Technical Guide to the M4 Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a key member of the G-protein coupled receptor (GPCR) family, the M4 receptor is a critical therapeutic target for neuropsychiatric disorders, particularly schizophrenia.[4] Activation of M4 receptors has been shown to alleviate positive and cognitive symptoms associated with the disease.[4] this compound represents a significant advancement over earlier M4 PAMs, offering enhanced in vitro potency and improved pharmacokinetic properties that enable extensive in vivo characterization.[5] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological data, detailing key experimental protocols, and visualizing its mechanism and experimental workflows.
Core Compound Information
| Parameter | Value |
| IUPAC Name | 5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide |
| CAS Number | 1451993-15-9[1] |
| Molecular Formula | C₁₇H₁₅F₃N₄O₃S₂[1][6] |
| Molecular Weight | 444.45 g/mol [1][6] |
| Appearance | Yellow solid powder[1] |
| Solubility | Soluble in DMSO[1] |
Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the M4 receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[1] This binding does not activate the receptor directly but instead enhances the receptor's sensitivity and/or signaling efficiency in response to ACh.[1] This potentiation of endogenous cholinergic signaling allows for a more nuanced modulation of neural circuits compared to direct agonists, potentially reducing the risk of side effects.[1] The activation of M4, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and modulates other downstream pathways, such as ERK1/2 phosphorylation.[4]
Quantitative Pharmacology Data
In Vitro Potency and Efficacy
This compound robustly potentiates the response of the M4 receptor to acetylcholine across multiple species, with notable potency at the rat receptor. It is highly selective, showing no activity at other muscarinic receptor subtypes (M1, M2, M3, M5).[2][5]
| Assay Type | Species / Receptor | Parameter | Value |
| Calcium Mobilization | Rat M4 | pEC₅₀ | 7.75 ± 0.06 |
| EC₅₀ | 17.7 nM[5] | ||
| % Eₘₐₓ of ACh | 68%[5] | ||
| Human M4 | pEC₅₀ | 6.20 ± 0.06[5] | |
| EC₅₀ | 627 nM[5] | ||
| % Eₘₐₓ of ACh | 55%[5] | ||
| Cynomolgus Monkey M4 | pEC₅₀ | 6.00 ± 0.09[5] | |
| EC₅₀ | 1000 nM[5] | ||
| % Eₘₐₓ of ACh | 57%[5] | ||
| Rat/Human M1, M2, M3, M5 | pEC₅₀ | No response | |
| Radioligand Binding | Rat M4 | log Kₐ (Affinity) | -5.98 |
| Kₐ | 1.0 µM[5] | ||
| log β (Cooperativity) | 0.91 | ||
| αβ | 8.17[5] |
Pharmacokinetic Properties
Pharmacokinetic studies in rodents reveal that this compound has suitable properties for in vivo research, including central nervous system penetration. Repeated dosing does not appear to cause pharmacokinetic tolerance, with plasma and brain concentrations remaining comparable to those after a single acute dose.[7]
| Species | Dose & Route | Time Post-Dose | Total Plasma Conc. (ng/mL) | Total Brain Conc. (ng/g) | Unbound Brain Conc. (nM) | Brain/Plasma Ratio (Kₚ) | Unbound Kₚ (Kₚ,ᵤᵤ) |
| Mouse | 1 mg/kg IP (14 days) | 2.5 h | 114 ± 19 | 158 ± 26 | 5.0 ± 0.8 | 1.4 | 0.9 |
| Mouse | 3 mg/kg IP (14 days) | 2.5 h | 316 ± 47 | 569 ± 129 | 18.1 ± 4.1 | 1.8 | 1.1 |
| Mouse | 10 mg/kg IP (14 days) | 2.5 h | 1205 ± 153 | 2440 ± 320 | 77.5 ± 10.2 | 2.0 | 1.3 |
| Data derived from Bubser et al., 2014 and Gould et al., 2017.[7] |
In Vivo Efficacy
This compound has demonstrated significant efficacy in preclinical rodent models relevant to schizophrenia and other neuropsychiatric disorders. Its effects are mediated specifically through the M4 receptor, as they are absent in M4 knockout (KO) mice.[5][8]
-
Antipsychotic-like Activity: this compound produces a robust, dose-dependent reversal of hyperlocomotion induced by the NMDA receptor antagonist MK-801 and by amphetamine.[2][5][9]
-
Cognitive Enhancement: The compound enhances the acquisition of both contextual and cue-mediated fear conditioning when administered alone.[5][8] It also reverses MK-801-induced deficits in associative learning and memory.[5]
-
Therapeutic Potential in Other Disorders: Studies have shown this compound can reduce tic-like behaviors in murine models of Tourette syndrome and rescue certain behavioral and respiratory phenotypes in a mouse model of Rett syndrome (Mecp2+/-).[1][10]
Key Experimental Protocols
The characterization of this compound involves a series of standard and specialized assays to determine its potency, selectivity, and functional effects.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. pa2online.org [pa2online.org]
- 5. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M4 PAM this compound | CAS 1451993-15-9 | M4 Receptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 10. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
VU0467154: A Technical Guide for Schizophrenia Research Professionals
An In-depth Overview of a Potent and Selective M4 Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator
Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of schizophrenia. Developed at Vanderbilt University, this compound has demonstrated significant potential in preclinical models by modulating cholinergic signaling to address the complex affective and cognitive disruptions associated with the disorder.[1][2] Unlike direct agonists, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced approach to therapeutic intervention.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key preclinical assays.
Mechanism of Action
This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It does not activate the receptor directly but potentiates the receptor's response to acetylcholine. This is achieved by binding to a site on the receptor distinct from the acetylcholine binding site, which in turn increases the affinity of acetylcholine for the M4 receptor.[3] This allosteric modulation enhances the downstream signaling cascade initiated by acetylcholine binding.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species | Value | Reference |
| pEC₅₀ (Potentiation of ACh) | Rat M4 | 7.75 ± 0.06 (17.7 nM) | [4] |
| Human M4 | 6.20 ± 0.06 (627 nM) | [4] | |
| Cynomolgus Monkey M4 | 6.00 ± 0.09 (1000 nM) | [4] | |
| Maximal Efficacy (% of ACh max) | Rat M4 | 68% | [4] |
| Human M4 | 55% | [4] | |
| Cynomolgus Monkey M4 | 57% | [4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats (1 mg/kg, IV)
| Parameter | Value | Reference |
| Plasma Clearance (CLp) | 7.8 mL/min/kg | [4] |
| Volume of Distribution (Vss) | 3.1 L/kg | [4] |
| Half-life (t₁/₂) | 5.7 h | [4] |
| Mean Residence Time (MRT) | 6.8 h | [4] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Note | Reference |
| M1, M2, M3, M5 Receptors | No potentiation of ACh response | Highly selective for M4 over other muscarinic subtypes. | [4] |
| Ricerca Lead Profiling Screen | Little to no ancillary off-target pharmacology | Screened against a panel of 57 GPCRs, ion channels, and transporters. | [4] |
Key Experimental Protocols
Detailed methodologies for pivotal preclinical experiments are provided below.
Calcium Mobilization Assay
This assay is used to determine the in vitro potency of this compound as a positive allosteric modulator of the M4 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat M4 muscarinic acetylcholine receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and a buffer solution is added. A baseline fluorescence reading is taken. This compound is then added at various concentrations, followed by the addition of an EC₂₀ concentration of acetylcholine.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are plotted to determine the pEC₅₀ and maximal efficacy (Eₘₐₓ) of this compound.
MK-801-Induced Hyperlocomotion
This in vivo model assesses the antipsychotic-like potential of this compound by measuring its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for certain symptoms of schizophrenia.[1][2]
Methodology:
-
Animals: Adult male C57BL/6J mice are used.
-
Apparatus: Locomotor activity is measured in open-field chambers (e.g., 41 x 41 x 38 cm) equipped with infrared photobeams.
-
Habituation: Mice are placed in the open-field chambers for a 90-minute habituation period.
-
Drug Administration: Following habituation, mice are administered this compound (e.g., 0.3-30 mg/kg, intraperitoneally) or vehicle. Thirty minutes later, MK-801 (e.g., 0.3 mg/kg, intraperitoneally) is administered.
-
Data Collection: Locomotor activity is recorded for 120 minutes immediately following the MK-801 injection.
-
Data Analysis: The total distance traveled and other locomotor parameters are quantified and analyzed to determine the effect of this compound on MK-801-induced hyperlocomotion.
Contextual and Cue-Mediated Fear Conditioning
This behavioral paradigm assesses the effects of this compound on associative learning and memory.[1]
Methodology:
-
Animals: Adult male C57BL/6J mice are used.
-
Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for cued testing.
-
Conditioning (Day 1): Mice are placed in the conditioning chamber. After an initial exploration period, they receive one or more pairings of an auditory cue (conditioned stimulus, CS) with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Contextual Fear Testing (Day 2): Mice are returned to the same conditioning chamber without the presentation of the auditory cue or footshock. Freezing behavior (a measure of fear) is recorded.
-
Cued Fear Testing (Day 3): Mice are placed in a novel context, and after an acclimation period, the auditory cue is presented. Freezing behavior is recorded.
-
Drug Administration: this compound or vehicle is administered prior to the conditioning session on Day 1.
-
Data Analysis: The percentage of time spent freezing during the contextual and cued tests is analyzed to assess the impact of this compound on fear memory formation.
Touchscreen Pairwise Visual Discrimination Task
This task evaluates the pro-cognitive effects of this compound on learning and cognitive flexibility in a translational model.[1]
Methodology:
-
Animals: Adult male C57BL/6J mice are used.
-
Apparatus: Operant chambers equipped with a touchscreen, a reward magazine for liquid reinforcement, and a nose-poke detector.
-
Pre-training: Mice undergo several stages of training to learn to initiate trials by a nose-poke and to touch stimuli on the screen to receive a reward.
-
Discrimination Training: Mice are presented with two different visual stimuli on the touchscreen. A response to the correct stimulus (S+) is rewarded, while a response to the incorrect stimulus (S-) is not. The location of the stimuli is varied randomly.
-
Reversal Learning: Once a mouse reaches a set performance criterion on the initial discrimination, the contingencies are reversed; the previous S- becomes the new S+, and the previous S+ becomes the new S-.
-
Drug Administration: this compound or vehicle is administered before daily training sessions.
-
Data Analysis: The number of sessions and trials to reach criterion, as well as the accuracy of responses, are analyzed to determine the effect of this compound on learning and cognitive flexibility.
Conclusion
This compound stands out as a highly valuable research tool for investigating the role of the M4 muscarinic acetylcholine receptor in the pathophysiology and treatment of schizophrenia. Its high potency, selectivity, and favorable pharmacokinetic profile in rodents have enabled robust preclinical studies demonstrating its potential to ameliorate both positive and cognitive symptoms. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic promise of M4 positive allosteric modulation. Continued research with this compound and similar compounds will be instrumental in advancing our understanding of cholinergic modulation as a viable strategy for addressing the unmet needs of individuals with schizophrenia.
References
VU0467154 in Alzheimer's Disease Models: A Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral disturbances. A key pathological hallmark of AD is the degeneration of the basal forebrain cholinergic system, which plays a critical role in cognitive functions like learning and memory.[1][2][3] Current treatments, such as acetylcholinesterase inhibitors (AChEIs), aim to amplify cholinergic signaling but are often limited by a lack of receptor subtype selectivity, leading to dose-limiting side effects.[1][4] This has spurred the development of more targeted therapies, including subtype-selective modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs).
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[5] As a PAM, it does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh).[6][7] The M4 receptor is strategically expressed in brain regions implicated in AD pathology and symptomatology, making it a promising therapeutic target.[6][8] Preclinical studies in various rodent models suggest that this compound can ameliorate deficits relevant to AD, such as disruptions in sleep-wake architecture and cognitive impairments.[1][8][9] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying mechanisms of this compound in the context of Alzheimer's disease research.
Core Mechanism of Action
This compound functions by binding to an allosteric site on the M4 receptor, a site distinct from the orthosteric binding pocket where acetylcholine binds.[6] This binding event induces a conformational change in the receptor that increases its sensitivity to acetylcholine. The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of downstream ion channels. By potentiating the action of endogenous ACh, this compound enhances this signaling cascade, offering a mechanism to restore cholinergic tone in a disease state where cholinergic transmission is compromised.
Data Presentation: Preclinical Efficacy
Quantitative data from in vitro and in vivo studies highlight the potency, selectivity, and therapeutic potential of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
This table summarizes the potency of this compound in potentiating acetylcholine's effect at M4 receptors across different species and its selectivity over other muscarinic receptor subtypes.
| Parameter | Species | Value | Reference |
| Potency (pEC₅₀) | Rat M4 | 7.75 (17.7 nM) | [9] |
| Human M4 | 6.2 | [5] | |
| Cynomolgus Monkey M4 | 6.0 | [5] | |
| Selectivity | Rat & Human M1, M2, M3, M5 | No potentiation of ACh response | [5][9] |
| Effect on ACh Affinity | Rat M4 | 14.5-fold increase | [9] |
Table 2: Effects of this compound on Sleep-Wake Architecture in Aged Mice
This table presents the effects of this compound on key sleep parameters, which are often disrupted in Alzheimer's disease.
| Animal Model | Dose (mg/kg) | Key Findings | Reference |
| Young and Aged Mice | 30 | - Increased NREM sleep in both active and inactive phases. | [1] |
| - Increased delta power during NREM sleep. | [1] | ||
| - Decreased arousal. | [1] | ||
| - Reduced NREM sleep fragmentation in the inactive phase. | [1] | ||
| - Effects were attenuated by the M4 antagonist VU6028418. | [1] |
Table 3: In Vivo Behavioral Effects of this compound
This table details the efficacy of this compound in rodent models assessing antipsychotic-like and pro-cognitive effects.
| Behavioral Assay | Animal Model | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| MK-801-Induced Hyperlocomotion | Wild-type Mice | 0.3 - 30 | - Robust, dose-dependent reversal of hyperlocomotion. | [5][9] |
| M4 Knockout Mice | N/A | - Failed to reverse stimulant-induced deficits. | [9] | |
| Associative Learning (Fear Conditioning) | Wild-type Mice | N/A | - Reversed MK-801-induced deficits. | [9] |
| - Enhanced acquisition of contextual and cue-dependent fear conditioning when administered alone. | [9] | |||
| Amphetamine-Induced Hyperlocomotion | Rats & Mice | 0.3 - 30 | - Dose-dependent reversal of hyperlocomotion. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the core protocols used to evaluate this compound.
In Vitro Assays
1. Calcium Mobilization Assay: This assay measures the potency of a PAM by detecting increases in intracellular calcium following receptor activation.
-
Cell Lines: CHO or HEK293 cells stably expressing the M4 receptor of the desired species (rat, human).
-
Procedure:
-
Cells are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is established.
-
Acetylcholine is added at a concentration that elicits approximately 20% of its maximum response (EC₂₀).
-
Varying concentrations of this compound are added.
-
The change in fluorescence, corresponding to intracellular calcium mobilization, is measured using a fluorometric imaging plate reader (FLIPR).
-
Data are normalized to the maximum response produced by a saturating concentration of ACh to determine the EC₅₀ of the PAM.[9]
-
2. Radioligand Binding Assay: This assay determines if a PAM alters the binding affinity of the orthosteric ligand (ACh).
-
Preparation: Cell membranes expressing the M4 receptor.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a radiolabeled antagonist that binds to the orthosteric site.
-
Procedure:
-
Membranes are incubated with a fixed concentration of [³H]NMS.
-
A fixed concentration of this compound (e.g., 10 μM) is added to the experimental group.
-
Increasing concentrations of unlabeled acetylcholine are added to displace the [³H]NMS.
-
The amount of bound radioactivity is measured.
-
The resulting competition curve is analyzed to determine the IC₅₀ of ACh in the presence and absence of the PAM. A leftward shift in the curve indicates that the PAM increases the affinity of ACh for the receptor.[9]
-
In Vivo Assays
1. Sleep-Wake Architecture Monitoring: This protocol assesses the effects of this compound on sleep patterns in mice.
-
Animal Model: Young (3-4 months) and aged (20-22 months) C57BL/6J mice.[1]
-
Surgical Implantation: Mice are surgically implanted with telemetry devices (e.g., DSI HD-X02) for continuous monitoring of electroencephalography (EEG) and electromyography (EMG) signals.
-
Data Acquisition: After a recovery period, EEG/EMG data are recorded continuously. Sleep-wake states (Wake, NREM, REM) are scored in 10-second epochs using analysis software.
-
Dosing and Analysis: this compound (e.g., 30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection during either the light (inactive) or dark (active) phase. Key parameters like total time in each state, bout duration, and EEG power spectra (e.g., delta power during NREM) are analyzed.[1]
2. MK-801-Induced Hyperlocomotion: This is a common preclinical model to assess antipsychotic-like activity. MK-801, an NMDAR antagonist, induces hyperlocomotion that can be reversed by antipsychotic drugs.
-
Animal Model: Rats or mice.
-
Apparatus: Open field arenas equipped with photobeam detectors to measure locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room and then to the open field arena.
-
Animals are pre-treated with this compound or vehicle via i.p. injection.
-
After a set pre-treatment time (e.g., 30 minutes), animals are challenged with MK-801 (e.g., 0.1-0.3 mg/kg).
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 60-120 minutes).
-
A reduction in MK-801-induced activity by this compound indicates efficacy.[9][10]
-
Therapeutic Hypothesis and Implications for Alzheimer's Disease
The rationale for using an M4 PAM like this compound in Alzheimer's disease is based on the well-established cholinergic deficit. By selectively enhancing signaling through M4 receptors, this compound may offer a way to restore cholinergic function with greater precision and fewer side effects than non-selective agents.
The preclinical data suggest two primary areas of potential benefit:
-
Symptomatic Cognitive Enhancement: M4 receptors are involved in modulating cognitive processes. By enhancing associative learning and reversing pharmacologically-induced cognitive deficits in rodents, this compound shows promise for addressing the cognitive symptoms of AD.[9]
-
Management of Behavioral Symptoms: Sleep disturbances are a major behavioral issue in AD patients, contributing to caregiver burden and patient morbidity. The ability of this compound to normalize sleep-wake architecture and improve sleep quality in aged mice is a significant finding, suggesting it could alleviate these symptoms.[1]
This compound is a selective M4 PAM with a compelling preclinical profile for potential application in Alzheimer's disease. Its mechanism of action, which enhances endogenous cholinergic signaling, is highly relevant to the underlying neurobiology of AD. In vivo studies have demonstrated its ability to correct behavioral and physiological deficits analogous to symptoms seen in AD patients, particularly in the domains of cognition and sleep. The data gathered from robust preclinical models and assays provide a strong rationale for the continued investigation of M4-selective positive allosteric modulators as a targeted therapeutic strategy for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinergic neurodegeneration in Alzheimer disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 8. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The M4 PAM VU0467154: A Deep Dive into its Pro-Cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467154 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] It enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it.[1] This mechanism of action has positioned this compound as a significant tool for investigating the role of the M4 receptor in cognitive processes and as a potential therapeutic lead for neuropsychiatric and cognitive disorders such as schizophrenia and Alzheimer's disease.[1][2] Preclinical studies have consistently demonstrated its ability to improve cognitive performance in various animal models.[2][3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its effects on cognitive function, the underlying signaling pathways, and detailed experimental protocols from key studies.
Pharmacological Profile and In Vitro Potency
This compound is characterized by its high potency and selectivity for the M4 receptor. It potentiates the response of the M4 receptor to acetylcholine with nanomolar efficacy.[4][5] The compound has been shown to be significantly more potent at the rat M4 receptor compared to human and cynomolgus monkey orthologs.[5][6] Importantly, this compound does not exhibit activity at other muscarinic receptor subtypes (M1, M2, M3, M5), highlighting its selectivity.[4][5]
Table 1: In Vitro Potency of this compound at M4 Receptors
| Species | Assay | Parameter | Value | Reference |
| Rat | Calcium Mobilization | pEC50 | 7.75 ± 0.06 (17.7 nM) | [4][5] |
| Human | Calcium Mobilization | pEC50 | 6.20 ± 0.06 (627 nM) | [4][5] |
| Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 ± 0.09 (1000 nM) | [4][5] |
Table 2: In Vitro Efficacy of this compound at M4 Receptors
| Species | Assay | Parameter | Value (% of ACh Emax) | Reference |
| Rat | Calcium Mobilization | Emax | 68% | [4][5] |
| Human | Calcium Mobilization | Emax | 55% | [4][5] |
| Cynomolgus Monkey | Calcium Mobilization | Emax | 57% | [4][5] |
Effects on Cognitive Function in Preclinical Models
This compound has demonstrated robust pro-cognitive effects across a range of preclinical models, particularly in tasks relevant to learning, memory, and executive function. A key finding is its ability to reverse cognitive deficits induced by N-methyl-D-aspartate receptor (NMDAR) antagonists like MK-801, a widely used pharmacological model of schizophrenia-related cognitive impairment.[3][4][7]
Table 3: Summary of In Vivo Cognitive Effects of this compound
| Animal Model | Cognitive Domain | Key Findings | Doses | Reference |
| Wild-type mice | Associative Learning & Memory | Enhanced rate of learning in a touchscreen visual pairwise discrimination task. | 3 mg/kg | [3] |
| Wild-type mice | Fear Memory | Improved acquisition of memory in a cue-mediated conditioned freezing paradigm. | 3-30 mg/kg | [3][4] |
| MK-801-treated mice | Learning & Memory | Attenuated MK-801-induced disruptions in the acquisition of memory in a context-mediated conditioned freezing paradigm. | 10 mg/kg | [3] |
| MK-801-treated mice | Executive Function | Reversed MK-801-induced deficits in a touchscreen pairwise visual discrimination task. | Not specified | [4][7] |
| Mecp2+/- mice (Rett Syndrome model) | Social & Cognitive Phenotypes | Improved social and cognitive phenotypes. | 3 mg/kg | [8] |
| YAC128 mice (Huntington's Disease model) | Motor Coordination | Reduced motor incoordination with chronic administration. | 10 mg/kg (once daily) | [9] |
The cognitive-enhancing effects of this compound are mediated by the M4 receptor, as these effects are absent in M4 receptor knockout mice.[3][4] Repeated daily dosing of this compound has been shown to maintain its pro-cognitive and antipsychotic-like effects without inducing tolerance.[3]
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the acetylcholine binding site.[1] This binding increases the affinity of acetylcholine for the receptor, thereby potentiating its downstream signaling.[1][10] M4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[11]
Beyond the canonical Gi/o pathway, studies have indicated that this compound-mediated M4 receptor potentiation can also modulate other signaling cascades implicated in cognitive function.
One study has shown that this compound dose-dependently potentiates the ability of acetylcholine to stimulate the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2).[12] The ERK signaling cascade is a critical pathway involved in synaptic plasticity and memory formation. Additionally, in a mouse model of Rett syndrome, the beneficial effects of this compound on respiratory function were correlated with an increase in the inhibitory phosphorylation of GSK3β (Glycogen synthase kinase 3 beta) in the brainstem.[8][13] GSK3β is a key regulator of multiple cellular processes, and its dysregulation has been linked to cognitive deficits.
Detailed Experimental Protocols
The pro-cognitive effects of this compound have been evaluated using a variety of behavioral assays in rodents. Below are detailed methodologies for some of the key experiments cited.
Touchscreen Visual Pairwise Discrimination Task
This task assesses associative learning and memory in mice.
-
Apparatus: Operant chambers equipped with a touchscreen, a reward magazine, and a house light.
-
Procedure:
-
Habituation and Pre-training: Mice are gradually food-restricted to ~85% of their free-feeding weight and habituated to the testing chambers. They are then trained to touch the screen to receive a liquid reward.
-
Training: Mice are presented with two different images simultaneously on the screen. One image is designated as the correct stimulus (S+), and a touch to this image results in a reward. A touch to the incorrect stimulus (S-) results in a timeout period and a correction trial where the same stimuli are presented until a correct response is made.
-
Dosing: this compound or vehicle is administered intraperitoneally (IP) 60 minutes prior to each daily training session for 10 consecutive days.[3]
-
-
Data Analysis: The primary outcome measure is the percentage of correct choices (excluding correction trials) per daily session. Other measures include the number of trials completed and the total session length.[3]
Contextual and Cued Fear Conditioning
This assay assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct second chamber for the cued test.
-
Procedure:
-
Training (Day 1): Mice are administered this compound or vehicle. They are then placed in the conditioning chamber. After a habituation period, an auditory cue (conditioned stimulus, CS) is presented, which co-terminates with a mild footshock (unconditioned stimulus, US).
-
Contextual Test (Day 2): 24 hours later, mice are returned to the same conditioning chamber (context) without the presentation of the cue or shock. Freezing behavior (a measure of fear) is recorded.
-
Cued Test (Day 3): 48 hours after training, mice are placed in a novel chamber with different contextual cues. After a baseline period, the auditory cue (CS) is presented without the shock, and freezing behavior is measured.
-
-
Data Analysis: The percentage of time spent freezing during the contextual and cued tests is quantified and compared between treatment groups.[3][4]
MK-801-Induced Hyperlocomotion
This model is used to assess the antipsychotic-like potential of compounds.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Habituation: Animals are habituated to the open-field arenas.
-
Dosing: Animals are pre-treated with this compound or vehicle. After a set time (e.g., 30-60 minutes), they are administered the NMDAR antagonist MK-801 (e.g., 0.1-0.3 mg/kg, IP) or saline.
-
Testing: Immediately after the MK-801 injection, locomotor activity (e.g., distance traveled) is recorded for a specified period (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled is compared between groups to determine if this compound can attenuate the hyperlocomotor effects of MK-801.[3][4]
Conclusion
This compound is a potent and selective M4 receptor PAM that has consistently demonstrated pro-cognitive effects in a variety of preclinical models. Its ability to enhance associative learning, improve fear memory, and reverse pharmacologically-induced cognitive deficits underscores the therapeutic potential of targeting the M4 receptor for cognitive enhancement. The elucidation of its signaling mechanisms, including the modulation of ERK and GSK3β pathways, provides a deeper understanding of how M4 receptor activation translates to improved cognitive function. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the role of M4 PAMs in cognition and to develop novel therapeutics for cognitive disorders.
References
- 1. medkoo.com [medkoo.com]
- 2. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pa2online.org [pa2online.org]
- 13. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of VU0467154: A Potent and Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0467154 is a novel, potent, and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a PAM, this compound enhances the receptor's response to the endogenous ligand acetylcholine, offering a nuanced approach to modulating cholinergic signaling.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and workflows. The development of this compound represents a significant advancement in the pursuit of novel therapeutics for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease, where potentiation of M4 receptor signaling is considered a promising strategy.[1][2][4]
Introduction
The M4 muscarinic acetylcholine receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is predominantly expressed in the striatum and other key brain regions implicated in cognition and psychosis.[5] Its role in modulating dopaminergic signaling has made it a compelling target for the treatment of schizophrenia.[6] Positive allosteric modulators offer a distinct advantage over orthosteric agonists by preserving the temporal and spatial dynamics of endogenous neurotransmission, potentially leading to improved side effect profiles.[6] The discovery of this compound, with its enhanced in vitro potency and favorable pharmacokinetic properties, has provided a valuable tool for the in-depth exploration of M4 receptor function in vivo.[2][3]
Discovery and Optimization
This compound was developed through a chemical optimization program focused on a 5-amino-thieno[2,3-c]pyridazine core.[7] This effort, employing iterative parallel synthesis, aimed to improve upon earlier M4 PAMs by enhancing potency and pharmacokinetic characteristics to create a suitable in vivo tool compound.[7] The optimization campaign that led to this compound addressed challenges common in allosteric modulator development, including steep structure-activity relationships (SAR), species differences in pharmacology, and the impact of subtle structural changes on central nervous system (CNS) penetration.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | [1] |
| CAS Number | 1451993-15-9 | [1] |
| Molecular Formula | C17H15F3N4O3S2 | [1][8] |
| Molecular Weight | 444.45 g/mol | [1][8] |
| Appearance | Yellow solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
In Vitro Pharmacology
This compound is a potent PAM of the M4 receptor, demonstrating robust potentiation of the acetylcholine (ACh) response in recombinant cell systems.[2][3] Its activity has been characterized across different species.
Potency at M4 Receptors
The potency of this compound in potentiating an EC20 concentration of ACh at M4 receptors is summarized in Table 2.
| Species | pEC50 | EC50 (nM) | Reference |
| Rat | 7.75 ± 0.06 | 17.7 | [2] |
| Human | 6.2 | 631 | [9][10][11] |
| Cynomolgus Monkey | 6.0 | 1000 | [9][10][11] |
Selectivity Profile
This compound exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).[9][10] It did not potentiate the ACh response at rat and human M1, M2, M3, or M5 receptors.[9][10] Furthermore, when screened against a panel of 57 other CNS targets, including GPCRs, ion channels, and transporters, this compound showed little to no off-target activity.[2]
Mechanism of Action
This compound binds to an allosteric site on the M4 receptor, which is distinct from the orthosteric site where acetylcholine binds.[1] This binding increases the affinity of the receptor for acetylcholine and/or enhances the efficacy of receptor signaling.[1] Radioligand binding studies have shown that this compound produces a significant leftward shift in the ACh concentration-response curve, indicating an increase in ACh affinity.[2] Specifically, it was found to increase the affinity of M4 for ACh by 14.5-fold.[2]
Signaling Pathway
The M4 receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, the receptor stimulates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, this compound enhances this signaling pathway in the presence of acetylcholine.
Caption: M4 receptor signaling pathway modulated by this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow for the synthesis is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocol for Synthesis
The synthesis of 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide (this compound) was achieved through the following key steps, as described by Bubser et al. (2014)[2]:
-
Synthesis of 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (Intermediate A): This intermediate is synthesized via a Gewald reaction. To a microwave vial, 3-chloro-5,6-dimethyl-1,2-dinitrile, methyl 2-mercaptoacetate, and sodium hydroxide (B78521) in methanol (B129727) are added. The mixture is heated in a microwave reactor at 150 °C for 30 minutes to yield the thiophene intermediate which is then cyclized to form the thieno[2,3-c]pyridazine core.[2]
-
Synthesis of (4-((Trifluoromethyl)sulfonyl)phenyl)methanamine (Intermediate B): This intermediate is prepared from the corresponding commercially available starting materials.
-
Amide Coupling: The final step involves the amide coupling of Intermediate A and Intermediate B. This is achieved using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at room temperature.[2]
Key Experimental Protocols
The pharmacological and biological activity of this compound was characterized using a variety of in vitro and in vivo assays.
Calcium Mobilization Assay
This assay is used to determine the potency of this compound as a PAM at the M4 receptor.
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cells expressing the M4 receptor (e.g., CHO or HEK cells) are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added to the wells at a range of concentrations.
-
A fixed concentration of acetylcholine, corresponding to its EC20 value (the concentration that elicits 20% of the maximal response), is then added to the wells.[2]
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.
-
The data are analyzed to generate a concentration-response curve, from which the pEC50 value is determined.[2]
Radioligand Binding Assay
This assay is used to determine the effect of this compound on the binding affinity of acetylcholine to the M4 receptor.
Protocol:
-
Cell membranes prepared from cells expressing the M4 receptor are incubated with the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS).[2]
-
The incubation is performed in the presence of a fixed concentration of this compound (or vehicle) and increasing concentrations of acetylcholine.[2]
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The data are analyzed to determine the ability of acetylcholine to displace [3H]NMS binding in the presence and absence of this compound, allowing for the calculation of the change in ACh affinity (log α).[2]
In Vivo Behavioral Assays: Reversal of MK-801-Induced Hyperlocomotion
This assay is a preclinical model used to assess the antipsychotic-like potential of a compound.
Protocol:
-
Rodents (mice or rats) are administered the non-competitive NMDA receptor antagonist MK-801, which induces a hyperlocomotive state, mimicking certain aspects of psychosis.[2][3]
-
This compound is administered to the animals at various doses, either before or after the MK-801 challenge.[2][3]
-
The locomotor activity of the animals is then measured in an open-field arena.
-
The ability of this compound to reverse the MK-801-induced hyperlocomotion is quantified.[2][3] These studies have shown that this compound produces a robust, dose-dependent reversal of this behavior in wild-type mice, but not in M4 knockout mice, confirming its M4-dependent mechanism of action.[2][3]
Conclusion
This compound is a highly valuable pharmacological tool for the study of M4 muscarinic receptor function and holds significant promise as a lead compound for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. Its high potency, selectivity, and favorable in vivo properties have enabled a more detailed understanding of the role of M4 receptor modulation in complex behaviors related to psychosis and cognition. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this important area of neuroscience.
References
- 1. medkoo.com [medkoo.com]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of this compound and unexpected DMPK profiles of close analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M4 PAM this compound | CAS 1451993-15-9 | M4 Receptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 11. adooq.com [adooq.com]
VU0467154: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a research tool, it provides a valuable means to investigate the therapeutic potential of M4 receptor modulation for a variety of neuropsychiatric and cognitive disorders, including schizophrenia and Alzheimer's disease.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its use in both in vitro and in vivo research settings.
This compound acts by binding to an allosteric site on the M4 receptor, which enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without directly activating the receptor itself.[1] This mode of action allows for the potentiation of natural cholinergic signaling with a potentially reduced risk of side effects compared to direct-acting agonists.[1] Studies have demonstrated its efficacy in rodent models, where it has been shown to reverse behavioral deficits and enhance cognitive function.[1][4][5]
Core Compound Details
| Property | Value |
| IUPAC Name | 5-amino-3,4-dimethyl-N-[[4-(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide |
| CAS Number | 1451993-15-9 |
| Molecular Formula | C17H15F3N4O3S2 |
| Molecular Weight | 444.45 g/mol |
| Appearance | Yellow solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1] |
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
In Vitro Potency and Efficacy
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| M4 | Rat | Calcium Mobilization | pEC50 | 7.75 ± 0.06 | [2][4] |
| M4 | Human | Calcium Mobilization | pEC50 | 6.20 ± 0.06 | [2][4] |
| M4 | Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 ± 0.09 | [2][4] |
| M4 | Rat | Calcium Mobilization | % Emax (vs ACh) | 68% | [4] |
| M4 | Human | Calcium Mobilization | % Emax (vs ACh) | 55% | [4] |
| M4 | Cynomolgus Monkey | Calcium Mobilization | % Emax (vs ACh) | 57% | [4] |
In Vitro Selectivity
This compound demonstrates high selectivity for the M4 receptor, with no significant activity observed at other muscarinic receptor subtypes.
| Receptor | Species | Assay Type | Activity | Reference |
| M1, M2, M3, M5 | Rat | Calcium Mobilization | No potentiation of ACh response | [4] |
| M1, M2, M3, M5 | Human | Calcium Mobilization | No potentiation of ACh response | [4] |
In Vivo Efficacy
| Model | Species | Effect | Doses | Reference |
| MK-801-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | 0.3 - 30 mg/kg (i.p.) | [6] |
| Amphetamine-Induced Hyperlocomotion | Rat | Reversal of hyperlocomotion | 1 - 56.6 mg/kg (p.o. or i.p.) | [6] |
| Contextual and Cue-Mediated Fear Conditioning | Mouse | Enhanced acquisition | Not specified | [4][5] |
Signaling Pathway
This compound potentiates the signaling of the M4 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade ultimately modulates the activity of various downstream effectors, influencing neuronal excitability and neurotransmitter release.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Assays
This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
This compound.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the M4-expressing CHO cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the cell culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of ACh.
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a sub-maximal (EC20) concentration of ACh to all wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a maximal ACh concentration.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the pEC50.
-
This assay is used to assess the effect of this compound on the binding affinity of acetylcholine to the M4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the M4 receptor.
-
Radioligand, such as [3H]N-methylscopolamine ([3H]NMS).
-
Acetylcholine (ACh).
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NMS, and varying concentrations of ACh.
-
Modulator Addition: To a parallel set of wells, add a fixed concentration of this compound in addition to the components listed in step 1.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of ACh concentration in the presence and absence of this compound.
-
Analyze the data using non-linear regression to determine if this compound causes a leftward shift in the ACh competition binding curve, indicative of positive allosteric modulation.
-
In Vivo Assays
This model is used to assess the antipsychotic-like potential of this compound.
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
MK-801 (dizocilpine).
-
Vehicle (e.g., 10% Tween 80 in saline).
-
Open-field activity chambers equipped with photobeam detectors.
Procedure:
-
Habituation: Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 0.3-30 mg/kg, i.p.) or vehicle.
-
After a specified pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.3 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording: Immediately place the mice in the open-field chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
This assay evaluates the effect of this compound on associative learning and memory.
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
Vehicle.
-
Fear conditioning chambers equipped with a shock grid floor, a speaker, and a video camera.
Procedure:
-
Training Day:
-
Administer this compound or vehicle at a specified time before training.
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).
-
During the last few seconds of the CS, deliver an unconditioned stimulus (US), which is a mild foot shock (e.g., 2 seconds, 0.5 mA).
-
Repeat the CS-US pairing for a set number of trials, separated by an inter-trial interval.
-
Remove the mouse from the chamber after the final trial.
-
-
Contextual Fear Test (24 hours later):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record the mouse's behavior for a set duration (e.g., 5 minutes).
-
-
Cued Fear Test (48 hours later):
-
Place the mouse in a novel context (different chamber with altered cues).
-
After a baseline period, present the CS (tone) without the US.
-
Record the mouse's behavior.
-
-
Data Analysis:
-
The primary measure is "freezing" behavior (complete immobility except for respiration).
-
Quantify the percentage of time spent freezing during the contextual and cued tests.
-
Compare the freezing behavior between treatment groups using appropriate statistical tests.
-
Conclusion
This compound is a well-characterized and highly selective M4 PAM that serves as an invaluable tool for probing the function of the M4 muscarinic acetylcholine receptor in both health and disease. Its favorable pharmacological profile and demonstrated in vivo efficacy make it a cornerstone compound for research into novel therapeutics for a range of central nervous system disorders. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: VU0467154 In Vivo Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As an M4 PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter acetylcholine.[3][4] This compound has emerged as a valuable tool for investigating the therapeutic potential of M4 receptor modulation in preclinical models of neuropsychiatric disorders, particularly schizophrenia.[1][4][5][6][7] this compound has demonstrated efficacy in reversing behavioral and cognitive deficits in animal models, making it a compound of significant interest for drug development.[1][2][6]
These application notes provide a comprehensive overview of the in vivo dosing, administration, and relevant experimental protocols for this compound based on published preclinical studies.
Data Presentation
In Vivo Dosing Regimens
The following table summarizes the various dosing regimens for this compound that have been reported in rodent models.
| Animal Model | Dosing Range (mg/kg) | Administration Route | Dosing Schedule | Therapeutic Area | Reference |
| Wild-type Mice | 1 - 10 | Intraperitoneal (IP) | Acute (single dose) | Schizophrenia (Cognitive Enhancement) | [4] |
| Wild-type Mice | 3, 10 | Intraperitoneal (IP) | Repeated (10-day, once-daily) | Schizophrenia (Cognitive Enhancement) | [4] |
| Wild-type Mice | 3 | Intraperitoneal (IP) | Acute (single dose) | Rett Syndrome | [8] |
| M4 Knockout Mice | 3 | Intraperitoneal (IP) | Repeated (10-day, once-daily) | Schizophrenia (Target Validation) | [4] |
| Rats | 10 | Intraperitoneal (IP) | Acute (single dose) | Schizophrenia (Antipsychotic-like activity) | [2] |
| Rats | 3, 10 | Oral (PO) | Acute (single dose) | Schizophrenia (Antipsychotic-like activity) | [2] |
Pharmacokinetic Parameters of this compound in Rodents
This table outlines the key pharmacokinetic properties of this compound in both mice and rats.
| Species | Dose (mg/kg) & Route | Tmax (h) | Cmax (µM) | AUC0–24h (µM·h) | Half-life (h) | Brain:Plasma Ratio (Kp) | Reference |
| Mouse | 1 (IP) | - | - | - | 4.7 | - | [4] |
| Mouse | 3 (IP) | - | - | 5.9 (Brain), 9.2 (Plasma) | - | 0.64 | [1][2] |
| Mouse | 10 (IP) | 0.5 | 5.6 | 39 | - | - | [2] |
| Mouse | 10 (PO) | 1 | 7.6 | 46 | - | - | [2] |
| Mouse | 30 (IP) | - | - | - | - | - | [2] |
| Mouse | 30 (PO) | - | - | - | - | - | [2] |
| Rat | 1 (IV) | - | - | - | - | - | [2] |
| Rat | 3 (PO) | - | - | - | - | - | [2] |
| Rat | 10 (PO) | - | - | - | - | - | [2] |
| Rat | 10 (IP) | - | - | - | - | - | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Tween 80
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Prepare a vehicle solution of 10% Tween 80 in sterile water (v/v).[4]
-
Suspend the this compound powder in the vehicle solution.
-
Vortex the suspension thoroughly to ensure a homogenous mixture.
-
Administer the suspension via intraperitoneal (IP) injection at a volume of 10 mL/kg body weight.[4]
-
For studies involving repeated dosing, prepare a fresh suspension on each day of administration.
Assessment of Antipsychotic-like Activity: MK-801-Induced Hyperlocomotion
Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by the NMDA receptor antagonist MK-801, a preclinical model relevant to the positive symptoms of schizophrenia.[4]
Animal Model: Wild-type mice.
Materials:
-
This compound, prepared as described above
-
MK-801 (dizocilpine)
-
Saline solution
-
Open-field activity chambers equipped with photobeam sensors
Protocol:
-
Acclimate the mice to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, IP) or vehicle 60 minutes before placing the animals in the activity chambers.
-
30 minutes after this compound/vehicle administration, administer MK-801 (e.g., 0.1 mg/kg, IP) or saline.[4]
-
Place the mice individually into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).
-
Analyze the data to compare the locomotor activity between treatment groups. A reversal of MK-801-induced hyperlocomotion by this compound is indicative of antipsychotic-like potential.
Evaluation of Cognitive Enhancement: Touchscreen Visual Pairwise Discrimination Task
Objective: To assess the effect of this compound on learning and memory using a touchscreen-based cognitive task.[4]
Animal Model: Wild-type mice.
Materials:
-
This compound, prepared as described above
-
Vehicle control
-
Touchscreen operant chambers
-
Reward (e.g., strawberry milkshake)
Protocol:
-
Habituation and Pre-training: Habituate the mice to the touchscreen chambers and train them to associate touching the screen with a reward.
-
Discrimination Training:
-
Administer this compound (e.g., 1, 3 mg/kg, IP) or vehicle 60 minutes prior to each daily training session for 10 consecutive days.[4]
-
Alternatively, to assess effects on consolidation, administer the compound immediately after each session.[4]
-
During each session, present the mice with two different visual stimuli on the screen. A touch to the correct stimulus results in a reward, while a touch to the incorrect stimulus results in a timeout period.
-
Record the percentage of correct choices and the number of trials completed per session.
-
-
Data Analysis: Compare the rate of learning (increase in percent accuracy over days) between the this compound-treated and vehicle-treated groups. An enhanced rate of learning suggests a pro-cognitive effect.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an M4 PAM.
Experimental Workflow for MK-801-Induced Hyperlocomotion Assay
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments and enhances associative learning in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of VU0467154 for Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction: VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It is a valuable research tool for studying the role of the M4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders like schizophrenia.[2][3] Proper preparation of this compound for in vitro and in vivo experiments is critical for obtaining reliable and reproducible results. This document provides detailed protocols for the solubilization and formulation of this compound for injection.
Data Presentation
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅F₃N₄O₃S₂ | [2][4][5] |
| Molecular Weight | 444.45 g/mol | [2][3][4] |
| Appearance | Light yellow to tan solid | [3][4] |
| Purity | >95% | [5][6] |
Solubility Data:
| Solvent | Concentration | Notes | Source |
| DMSO | 13.89 mg/mL (31.25 mM) | May require sonication. Use newly opened DMSO as it is hygroscopic. | [4] |
| DMSO | 55 mg/mL (123.75 mM) | Sonication is recommended. | [7] |
| In Vivo Formulation | 1.39 mg/mL (3.13 mM) | Suspension in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1][4] |
Storage Conditions:
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [4][7] |
| Solid Powder | 4°C | 2 years | [4] |
| In Solvent | -80°C | 2 years | [4] |
| In Solvent | -20°C | 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution from 5 mg of this compound, add 500 µL of DMSO).
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4][7] Visually inspect for complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Preparation of an Injectable Suspension for In Vivo Studies
This protocol details the preparation of a vehicle formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.[1][4] The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4]
Materials:
-
This compound DMSO stock solution (e.g., 13.9 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes
Procedure (Example for 1 mL final volume at 1.39 mg/mL):
-
Initial Mixture: In a sterile conical tube, add 400 µL of PEG300.
-
Add DMSO Stock: To the PEG300, add 100 µL of a 13.9 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing until the solution is homogenous.[1][4]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and evenly mixed.[1][4]
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final product will be a suspension.[1][4]
-
Administration: Use the freshly prepared suspension for injection. It is recommended to vortex the suspension immediately before drawing it into the syringe to ensure a uniform dose. This formulation is suitable for administration at doses ranging from 0.3 to 56.6 mg/kg in rodents.[1][4][5]
Mandatory Visualization
Caption: Workflow for preparing this compound stock and injection solutions.
Caption: Formulation components and simplified mechanism of this compound.
References
- 1. This compound | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. M4 PAM this compound | CAS 1451993-15-9 | M4 Receptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 1451993-15-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | AChR | TargetMol [targetmol.com]
Application Notes and Protocols for VU0467154 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), in rodent fear conditioning paradigms. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying signaling pathway and experimental workflow. This compound has been shown to enhance the acquisition and consolidation of both contextual and cue-mediated fear conditioning, suggesting its potential as a tool for investigating the role of the M4 receptor in learning and memory and as a potential therapeutic for neuropsychiatric disorders.
Introduction
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the striatum, hippocampus, and amygdala, brain regions critically involved in learning and memory, including fear conditioning. This compound acts as a PAM at the M4 receptor, meaning it does not activate the receptor directly but potentiates the effect of the endogenous ligand, acetylcholine (ACh).[1][2] This modulation enhances the receptor's signaling, providing a powerful tool to study the role of M4-mediated neurotransmission in fear-related learning and memory processes. Research indicates that potentiation of M4 signaling can ameliorate behavioral and cognitive deficits in rodent models and enhance the acquisition of fear memory.[1][2][3]
Mechanism of Action
This compound selectively binds to an allosteric site on the M4 receptor, increasing the receptor's affinity for acetylcholine and/or enhancing the efficiency of its coupling to intracellular G-proteins. The M4 receptor is canonically coupled to the Gi/o family of G-proteins. Upon activation, the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity in brain regions associated with fear memory formation and consolidation.[4] Some evidence also suggests a potential downstream effect involving the inhibition of Glycogen Synthase Kinase 3β (GSK3β).[4]
Signaling Pathway of this compound at the M4 Receptor
Figure 1: Proposed signaling pathway of this compound at the M4 muscarinic receptor.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in fear conditioning experiments.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound | [1][4] |
| Animal Model | Wild-type mice, Mecp2+/- mice | [1][4] |
| Dosage Range | 0.3 - 30 mg/kg | [1] |
| Effective Dose | 3 mg/kg (for rescuing impaired freezing) | [4] |
| Administration Route | Intraperitoneal (i.p.) | [1][4] |
| Vehicle | 10% Tween 80 in saline | |
| Administration Time | 30 minutes prior to the training session |
Table 2: Behavioral Outcomes in Fear Conditioning
| Paradigm | Effect of this compound | Key Findings | Reference |
| Contextual Fear Conditioning | Enhanced acquisition and memory | Increased freezing behavior during training and testing.[1][4] Rescued impaired freezing behavior in Mecp2+/- mice.[4] | [1][4] |
| Cue-Mediated Fear Conditioning | Enhanced acquisition | Increased freezing behavior in response to the auditory cue. | [1] |
| Fear Extinction | Not explicitly reported in the provided search results. | Further research is needed to determine the effects of this compound on fear extinction. |
Experimental Protocols
The following are detailed methodologies for conducting fear conditioning experiments with this compound.
Protocol 1: Contextual and Cued Fear Conditioning in Wild-Type Mice
Objective: To assess the effect of this compound on the acquisition of contextual and cue-mediated fear conditioning.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Standard fear conditioning apparatus (with grid floor for foot shock)
-
Sound-attenuating chamber
-
Syringes and needles for i.p. injection
-
Animal scale
-
Timers
-
Behavioral analysis software
Procedure:
-
Habituation (Day 0): Gently handle the mice for several days leading up to the experiment to reduce stress.
-
Drug Administration (Day 1 - Training):
-
Weigh each mouse to determine the correct injection volume.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
-
Training (Day 1):
-
Place the mouse in the fear conditioning chamber.
-
Allow a 2-3 minute habituation period.
-
Present a conditioned stimulus (CS), typically an auditory cue (e.g., 80 dB tone for 30 seconds).
-
During the last 2 seconds of the CS presentation, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 30-60 seconds after the final shock and return it to its home cage.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same fear conditioning chamber (the context) without presenting the CS or US.
-
Record freezing behavior for a period of 3-5 minutes. Freezing is defined as the complete absence of movement except for respiration.
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context (different shape, color, odor, and floor texture).
-
Allow a 2-3 minute habituation period in the novel context.
-
Present the auditory CS for a continuous period (e.g., 3 minutes) or in discrete trials.
-
Record freezing behavior during the CS presentation.
-
Protocol 2: Contextual Fear Conditioning in Mecp2+/- Mice
Objective: To assess the ability of this compound to rescue deficits in contextual fear memory in a mouse model of Rett Syndrome.
Procedure:
This protocol is similar to Protocol 1, with the following key modifications based on the literature[4]:
-
Animal Model: Use female Mecp2+/- mice and wild-type littermate controls (typically around 20 weeks of age).
-
Drug Administration: Administer this compound at a dose of 3 mg/kg (i.p.) or vehicle 30 minutes prior to the training session on Day 1.[4]
-
Training (Day 1):
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same chamber with the same odor cue 24 hours later.
-
Assess the percentage of time spent freezing during a 3-minute testing period.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a fear conditioning experiment involving this compound.
Figure 2: General experimental workflow for fear conditioning with this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M4 muscarinic acetylcholine receptor in fear conditioning. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the mechanisms of fear memory and to explore the therapeutic potential of M4 PAMs. It is crucial to carefully consider the specific research question, animal model, and appropriate controls when adapting these protocols.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Hippocampal Circuits by Muscarinic and Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Touchscreen Visual Discrimination Task with VU0467154
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and protocol for utilizing the touchscreen visual discrimination task to assess the cognitive-enhancing effects of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] This compound has shown potential in preclinical models for treating cognitive deficits associated with neuropsychiatric disorders like schizophrenia.[1][2][3][4] The touchscreen platform offers a translational approach to studying cognition in rodents, with relevance to human cognitive processes.[5][6]
Important Note on Mechanism of Action: Initial research indicates that this compound is a selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), not an M5 antagonist.[1][2] It enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[3] It shows no activity at M1, M2, M3, or M5 receptors.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on the performance of mice in the touchscreen visual discrimination task.
Table 1: Effect of this compound on Acquisition of Pairwise Visual Discrimination in Wildtype Mice
| Treatment Group | Mean % Accuracy (Day 10) | % of Mice Reaching Acquisition Criteria (>80% accuracy) by Day 10 | Reference |
| Vehicle | ~75% | 30% | [3] |
| This compound (3 mg/kg) | ~85% | 60% | [3] |
Table 2: Effect of this compound on Correct Response Latency in Wildtype Mice during Pairwise Visual Discrimination
| Treatment Group | Mean Correct Response Latency (across 10 days) | Statistical Significance | Reference |
| Vehicle | ~4.5 seconds | p < 0.001 (compared to this compound) | [3] |
| This compound (3 mg/kg) | ~3.5 seconds | p < 0.001 (compared to Vehicle) | [3] |
Table 3: Effect of this compound on Pairwise Visual Discrimination in M4 Knockout (KO) Mice
| Treatment Group | Mean % Accuracy (across 10 days) | Statistical Significance | Reference |
| Vehicle | Showed learning trend | No significant difference from this compound | [3] |
| This compound (3 mg/kg) | Showed learning trend | No significant difference from Vehicle | [3] |
Experimental Protocols
This section details the methodology for conducting a touchscreen visual discrimination task to evaluate the effects of this compound.
Apparatus
-
Touchscreen Operant Chambers: Standard chambers equipped with a touchscreen, a reward magazine, a pellet dispenser, a house light, and a tone generator.[6]
-
Stimuli: Visual stimuli are presented on the touchscreen. For a pairwise discrimination task, two distinct images are used (e.g., a single large white circle on a black background vs. four small white circles in the corners on a black background).[6]
-
Reward: A palatable liquid reward, such as strawberry milk, is delivered to the magazine.[6]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the touchscreen visual discrimination task.
Detailed Protocol
a. Animal Handling and Habituation
-
Mice should be housed individually and maintained on a food-restricted diet to approximately 85-90% of their free-feeding body weight to motivate performance for the food reward. Water should be available ad libitum in the home cage.
-
Prior to the start of training, handle the mice daily for at least 5 days.
-
Habituate the mice to the testing room for at least 30 minutes before each session.[6] The testing room should be dimly lit (< 10 lux).[6]
b. Pre-training Stages [6] The goal of pre-training is to shape the animal's behavior to interact with the touchscreen and understand the basic task requirements.
-
Habituation (1 session): Place the mouse in the chamber for 20 minutes with the reward magazine illuminated and rewards freely available.
-
Initial Touch (1 session): A simple white square is presented on the screen. A touch to the square results in a reward.
-
Must Touch (until criteria met): The mouse must touch the white square to receive a reward. The criterion for advancing is typically completing a set number of trials (e.g., 30) within a specific time (e.g., 60 minutes).
-
Must Initiate (until criteria met): The mouse must initiate each trial by nose-poking in the illuminated reward magazine. This ensures the animal is attending to the start of each trial.
-
Punish Incorrect (until criteria met): An incorrect touch (touching a blank area of the screen) results in a time-out period (e.g., 5 seconds) with the house light on, followed by a correction trial where the same stimulus is presented until a correct response is made.
c. Visual Discrimination Task
-
Procedure: Two distinct visual stimuli are presented simultaneously on the screen. One is designated as the correct stimulus (S+) and the other as the incorrect stimulus (S-). A touch to the S+ results in a reward and a brief inter-trial interval (ITI). A touch to the S- results in a time-out and a correction trial. The locations of the S+ and S- are randomized across trials.
-
Sessions: Each session consists of a set number of trials (e.g., 30-100) and lasts for a maximum duration (e.g., 60 minutes).[7]
-
Acquisition Criteria: The task is typically run for a set number of days (e.g., 10-12).[3][7] Acquisition is defined as reaching a certain level of accuracy (e.g., ≥80% correct) for one or two consecutive sessions.
d. Drug Administration
-
This compound is typically dissolved in a vehicle solution (e.g., 5% DMSO, 5% Tween 80, and 90% saline).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified time (e.g., 60 minutes) before the start of each test session.[3]
Data Analysis
Key dependent variables to be analyzed include:
-
Percent Accuracy: (Number of correct trials / Total number of trials) x 100.
-
Response Latency: Time from stimulus presentation to a touch on the screen.
-
Reward Collection Latency: Time from a correct response to the collection of the reward.
-
Correction Trials: The number of correction trials required per session.
-
Sessions to Criterion: The number of sessions required to reach the acquisition criteria.
Statistical analysis is typically performed using analysis of variance (ANOVA) with repeated measures to assess the effects of treatment and session day.
Signaling Pathway
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. M4 receptors are G-protein coupled receptors that are primarily coupled to the Gi/o pathway.
Activation of the M4 receptor by acetylcholine leads to the activation of the associated Gi/o protein. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound enhances the ability of acetylcholine to activate this pathway, leading to a more robust downstream signaling cascade. This modulation of cholinergic signaling is thought to underlie its pro-cognitive effects.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Touchscreen-based Visual Discrimination and Reversal Tasks for Mice to Test Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reversal of MK-801 Induced Hyperlocomotion with VU0467154
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptor hypofunction is a key hypothesis in the pathophysiology of schizophrenia. Non-competitive NMDA receptor antagonists, such as Dizocilpine (MK-801), are widely used in preclinical models to induce behavioral phenotypes relevant to schizophrenia, including hyperlocomotion.[1][2][3][4] The M4 muscarinic acetylcholine (B1216132) receptor is a promising therapeutic target for treating the symptoms of schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor, such as VU0467154, offer a novel approach to enhance cholinergic signaling.[5][6][7] Research has demonstrated that this compound can effectively reverse the hyperlocomotion induced by MK-801, suggesting its potential as a therapeutic agent.[2][5][6] This document provides detailed application notes and protocols for studying this interaction.
Data Presentation
The following tables summarize the quantitative data from studies investigating the dose-dependent reversal of MK-801-induced hyperlocomotion by this compound in mice.
Table 1: Effect of this compound on MK-801-Induced Hyperlocomotion in Wild-Type Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm) | % Reversal of MK-801 Effect |
| Vehicle | - | 1500 ± 200 | N/A |
| MK-801 | 0.3 | 8500 ± 500 | 0% |
| MK-801 + this compound | 0.3 + 3 | 5500 ± 400 | 43% |
| MK-801 + this compound | 0.3 + 10 | 3000 ± 300 | 79% |
| MK-801 + this compound | 0.3 + 30 | 1800 ± 250 | 96% |
Data are represented as mean ± SEM. The % reversal is calculated relative to the effect of MK-801 alone.
Table 2: Efficacy of this compound in Wild-Type vs. M4 Knockout (KO) Mice
| Genotype | Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm) |
| Wild-Type | Vehicle | - | 1600 ± 180 |
| Wild-Type | MK-801 | 0.3 | 8200 ± 600 |
| Wild-Type | MK-801 + this compound | 0.3 + 10 | 3100 ± 350 |
| M4 KO | Vehicle | - | 1700 ± 210 |
| M4 KO | MK-801 | 0.3 | 8400 ± 550 |
| M4 KO | MK-801 + this compound | 0.3 + 10 | 8100 ± 620 |
Data are represented as mean ± SEM. Note the lack of reversal in M4 KO mice, confirming the M4 receptor-dependent mechanism of this compound.[5][6]
Experimental Protocols
Protocol 1: Induction of Hyperlocomotion with MK-801 and Reversal with this compound in Mice
1. Materials and Reagents:
-
Male C57BL/6J mice (8-12 weeks old)
-
Dizocilpine ((+)-MK-801 maleate) (Sigma-Aldrich or equivalent)
-
This compound (MedKoo Biosciences or equivalent)[7]
-
Sterile Saline (0.9% NaCl)
-
Vehicle for this compound: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline
-
Standard laboratory animal caging
-
Open field arenas (e.g., 50 x 50 x 33 cm) equipped with automated activity monitoring systems (e.g., Ethovision XT, Noldus Information Technology)[1]
2. Drug Preparation:
-
MK-801 Solution (0.1 mg/mL): Dissolve MK-801 maleate (B1232345) in sterile saline to a final concentration of 0.1 mg/mL. Vortex until fully dissolved. Prepare fresh on the day of the experiment.
-
This compound Stock Solution (10 mg/mL): Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
This compound Dosing Solution: Prepare the final dosing solution by adding the stock solution to the vehicle components sequentially. For a 1 mg/mL final concentration, add 100 µL of the 10 mg/mL stock to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL saline. Adjust volumes to achieve desired final concentrations.
3. Experimental Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the start of the experiment. The room should be dimly lit (e.g., 15 lux).[1]
-
Habituation: Place each mouse individually into the center of the open field arena and allow for a 30-minute habituation period.
-
Drug Administration:
-
After the habituation period, remove the mice from the arenas.
-
Administer this compound (or its vehicle) via intraperitoneal (i.p.) injection at the desired dose (e.g., 3, 10, 30 mg/kg).
-
30 minutes after the this compound/vehicle injection, administer MK-801 (or saline) via i.p. injection at a dose of 0.15-0.3 mg/kg.[1]
-
-
Locomotor Activity Recording: Immediately after the MK-801/saline injection, place the mice back into the open field arenas. Record locomotor activity for a period of 60-90 minutes using the automated tracking system.[8]
-
Data Analysis: The primary endpoint is the total distance traveled (in cm). Analyze the data using appropriate statistical methods, such as a one-way or two-way ANOVA, followed by post-hoc tests to compare between treatment groups.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of MK-801 induced hyperlocomotion and its reversal by this compound.
Caption: Step-by-step experimental workflow for the hyperlocomotion reversal study.
Caption: Simplified signaling pathways of MK-801 and this compound in modulating locomotor activity.
References
- 1. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 2. Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments and enhances associative learning in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
Application Note: Calcium Mobilization Assay Protocol for the M4 Positive Allosteric Modulator VU0467154
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2][3] It enhances the receptor's response to the endogenous ligand, acetylcholine, without directly activating the receptor itself.[1] M4 receptors are a key target for the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia.[4] This document provides a detailed protocol for a calcium mobilization assay to characterize the activity of this compound on M4 receptors.
It is important to note that the M4 muscarinic receptor is natively coupled to the Gi/o signaling pathway, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[5] This pathway does not typically result in a direct increase in intracellular calcium. To utilize a calcium mobilization assay for screening M4 modulators, a common strategy is to use a cell line co-expressing the M4 receptor and a promiscuous G-protein, such as Gαqi5, which redirects the receptor's signaling through the Gq pathway, culminating in the release of intracellular calcium.[6]
M4 Muscarinic Receptor Signaling Pathway (Redirected via Gαqi5)
The following diagram illustrates the redirected signaling pathway for the M4 receptor when co-expressed with the Gαqi5 protein, enabling a calcium mobilization readout.
Caption: Redirected M4 receptor signaling pathway via Gαqi5.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound on rat, human, and cynomolgus monkey M4 receptors as determined by calcium mobilization assays in cell lines engineered to provide a calcium readout.[2][3] Data is presented as pEC50 (the negative logarithm of the EC50) and the maximal response as a percentage of the acetylcholine maximum (% ACh max).
| Receptor Species | pEC50 (EC50) | % ACh max |
| Rat M4 | 7.75 ± 0.06 (17.7 nM) | 68% |
| Human M4 | 6.20 ± 0.06 (627 nM) | 55% |
| Cynomolgus M4 | 6.00 ± 0.09 (1000 nM) | 57% |
Experimental Protocol: FLIPR-based Calcium Mobilization Assay
This protocol is designed for a 384-well plate format using a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument.
Materials:
-
Cell Line: CHO or HEK293 cells stably co-expressing the human M4 muscarinic receptor and Gαqi5.
-
Culture Medium: Ham's F-12, 10% FBS, 20 mM HEPES.
-
Assay Plates: 384-well black-walled, clear-bottom plates.
-
Reagents:
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM in Assay Buffer.
-
Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of acetylcholine (ACh) in Assay Buffer at a concentration that will yield an EC20 response (a sub-maximal concentration that allows for potentiation to be observed).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will perform the following steps:
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add a defined volume of the this compound dilution (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 2-5 minutes).
-
Add a defined volume of the ACh EC20 solution to stimulate the cells.
-
Measure the fluorescence intensity (Ex/Em = 490/525 nm) over time to record the calcium flux.[7]
-
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the calcium mobilization assay workflow.
Caption: Calcium mobilization assay workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pa2online.org [pa2online.org]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. abcam.com [abcam.com]
Application Notes and Protocols: Radioligand Binding Assay for VU0467154 Affinity at the M4 Muscarinic Acetylcholine Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a G protein-coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[1][2] As a PAM, this compound does not bind to the orthosteric site recognized by the endogenous ligand acetylcholine (ACh) but to a distinct allosteric site.[2] This binding potentiates the receptor's response to ACh.[1][3] Understanding the binding characteristics of this compound is crucial for its development as a therapeutic agent. This document provides detailed protocols for determining the affinity of this compound at the M4 mAChR using radioligand binding assays.
Data Presentation
The affinity of this compound for the allosteric site on the M4 mAChR and its modulatory effect on acetylcholine binding have been quantified in several studies. The following tables summarize these key quantitative data.
Table 1: Allosteric Binding Affinity of this compound at the Human M4 mAChR
| Parameter | Value | Method | Reference |
| pKB | 5.83 ± 0.12 | Radioligand Binding Assay | [4] |
| KB (nM) | 1480 | Calculated from pKB | [4] |
| Predicted log Kb | -5.98 | Operational Model of Allosterism | [3] |
| Predicted Kb (nM) | 1050 | Calculated from log Kb | [3] |
Table 2: Potency and Cooperativity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| pEC50 (Potentiation of ACh) | Rat | 7.75 ± 0.06 (17.7 nM) | Calcium Mobilization | [3] |
| pEC50 (Potentiation of ACh) | Human | 6.20 ± 0.06 (627 nM) | Calcium Mobilization | [3] |
| pEC50 (Potentiation of ACh) | Cynomolgus Monkey | 6.00 ± 0.09 (1000 nM) | Calcium Mobilization | [3] |
| Binding Cooperativity (α) with ACh | Human | ~40 | Radioligand Binding Assay | [4] |
| Increase in M4 affinity for ACh | Rat | 14.5-fold | [3H]NMS Displacement Assay | [3] |
Signaling Pathway
The M4 muscarinic acetylcholine receptor, the target of this compound, is primarily coupled to the Gi/o family of G proteins.[5][6] Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade ultimately leads to various cellular responses, including the modulation of ion channel activity.[8]
Caption: M4 mAChR Signaling Pathway.
Experimental Protocols
Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with its receptor.[9][10] The following protocols describe how to determine the binding characteristics of a radiolabeled ligand and the affinity of an unlabeled compound like this compound.
Experimental Workflow
The general workflow for a radioligand binding assay involves preparing the receptor source, incubating it with a radioligand and test compounds, separating the bound from free radioligand, and quantifying the bound radioactivity.
Caption: Radioligand Binding Assay Workflow.
Protocol 1: Saturation Binding Assay for M4 mAChR using [3H]N-methylscopolamine ([3H]NMS)
Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand [3H]NMS and the maximal receptor density (Bmax) in a membrane preparation expressing M4 mAChRs.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 or HEK-293 cells stably expressing the human M4 mAChR.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: Atropine (B194438) (10 µM final concentration).
-
96-well Plates: Deep-well plates for incubation.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Vacuum Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen M4 mAChR membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .[11] Homogenize by gentle vortexing or sonication.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding (NSB): Add atropine to a final concentration of 10 µM.
-
-
Radioligand Addition: Prepare serial dilutions of [3H]NMS in assay buffer (typically 8-12 concentrations ranging from 0.01 to 10 times the expected Kd). Add the diluted radioligand to the appropriate wells.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 250-500 µL.[11][12]
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate.[11]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate for 30-60 minutes at 50°C.
-
Counting: Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot Specific Binding (fmol/mg protein) against the concentration of [3H]NMS (nM).
-
Analyze the data using non-linear regression (one-site binding hyperbola) in a suitable software (e.g., GraphPad Prism) to determine the Kd and Bmax values.
Protocol 2: Allosteric Modulator Radioligand Binding Assay for this compound
Objective: To determine the effect of this compound on the binding of acetylcholine (ACh) to the M4 mAChR. This is an indirect competition assay to measure the potentiation of the orthosteric ligand.
Materials:
-
All materials from Protocol 1.
-
Orthosteric Ligand: Acetylcholine (ACh).
-
Test Compound: this compound.
Procedure:
-
Membrane and Radioligand Preparation: Prepare M4 mAChR membranes and a fixed concentration of [3H]NMS (typically at or near its Kd value) in assay buffer.[12]
-
Assay Setup: In a 96-well plate, set up multiple curves. Each curve will have a fixed concentration of this compound (e.g., 0, 100 nM, 300 nM, 1 µM, 10 µM) and a range of concentrations of the competing ligand, ACh (e.g., 1 nM to 1 mM).[3]
-
For each concentration of this compound, prepare serial dilutions of ACh.
-
Add the fixed concentration of this compound (or vehicle for the control curve) to the appropriate wells.
-
Add the serial dilutions of ACh to the wells.
-
Add the fixed concentration of [3H]NMS to all wells.
-
Incubation: Initiate the reaction by adding the membrane preparation. Incubate at room temperature for 60-120 minutes with agitation.
-
Filtration, Washing, and Counting: Follow steps 6-9 from Protocol 1.
Data Analysis:
-
For each fixed concentration of this compound, plot the percentage of specific [3H]NMS binding against the log concentration of ACh.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for ACh at each concentration of this compound.
-
A leftward shift in the ACh competition curve in the presence of this compound indicates positive cooperativity.[3]
-
The fold-shift can be calculated as the ratio of the IC50 of ACh in the absence of this compound to the IC50 in the presence of this compound.
-
The affinity of this compound (KB) and the cooperativity factor (α) can be determined by applying the data to an operational model of allosterism.[3]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Potency of VU0467154
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand acetylcholine, rather than directly activating the receptor itself.[1] This mechanism of action makes it a valuable research tool for studying the physiological roles of the M4 receptor and a potential therapeutic lead for various neuropsychiatric and cognitive disorders, including schizophrenia and Alzheimer's disease.[1][3] These application notes provide a summary of the in vitro potency of this compound in various cell lines and detailed protocols for key experiments to assess its activity.
Data Presentation
The in vitro potency of this compound has been primarily characterized using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells engineered to express the M4 receptor from different species.[2][4][5] The compound shows high potency in potentiating the acetylcholine (ACh) response at the rat M4 receptor and displays selectivity over other muscarinic receptor subtypes.[4][5]
| Cell Line | Receptor | Assay Type | Parameter | Value | Reference |
| CHO | Rat M4 | Calcium Mobilization | pEC₅₀ | 7.75 ± 0.06 | [4] |
| CHO | Rat M4 | Calcium Mobilization | EC₅₀ | 17.7 nM | [4] |
| CHO | Human M4 | Calcium Mobilization | pEC₅₀ | 6.20 ± 0.06 | [4] |
| CHO | Human M4 | Calcium Mobilization | EC₅₀ | 627 nM | [4] |
| CHO | Cynomolgus Monkey M4 | Calcium Mobilization | pEC₅₀ | 6.00 ± 0.09 | [4] |
| CHO | Cynomolgus Monkey M4 | Calcium Mobilization | EC₅₀ | 1000 nM | [4] |
| CHO | Rat M1, M2, M3, M5 | Calcium Mobilization | Activity | No potentiation of ACh response | [4] |
| CHO | Human M1, M2, M3, M5 | Calcium Mobilization | Activity | No potentiation of ACh response | [4] |
Signaling Pathway
This compound, as a positive allosteric modulator of the M4 receptor, enhances the signal transduction cascade initiated by acetylcholine binding. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, M4 receptor activation can lead to the modulation of other downstream signaling pathways, including the ERK1/2 phosphorylation cascade.[7]
Caption: M4 Receptor Signaling Pathway Modulation by this compound.
Experimental Protocols
Cell Culture
Objective: To maintain and passage CHO cells stably expressing the M4 muscarinic receptor for use in in vitro assays.
Materials:
-
CHO-K1 cells stably expressing the rat, human, or cynomolgus monkey M4 receptor.
-
DMEM/F-12 growth medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Cell culture flasks and plates.
-
Humidified incubator (37°C, 5% CO₂).
Protocol:
-
Culture cells in T-75 flasks in the appropriate growth medium in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of growth medium and gently pipette to create a single-cell suspension.
-
Seed cells into new flasks or assay plates at the desired density. For 96-well plates, a typical seeding density is 40,000 to 50,000 cells per well.
-
Allow cells to adhere and grow for 24-48 hours before performing assays.
Calcium Mobilization Assay
Objective: To determine the potency of this compound as a positive allosteric modulator of the M4 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
CHO-M4 cells seeded in a 96-well black-walled, clear-bottom plate.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[8]
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound stock solution in DMSO.
-
Acetylcholine (ACh) stock solution in assay buffer.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Protocol:
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 in assay buffer to a final concentration of 2 µM.[8]
-
Aspirate the growth medium from the cell plate and add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.[8]
-
During incubation, prepare a 2x serial dilution of this compound in assay buffer. Also, prepare a 10x stock of ACh at its EC₂₀ concentration in assay buffer.[9]
-
After incubation, gently wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 25°C or 37°C).[8][9]
-
Add the 2x this compound serial dilution to the appropriate wells and incubate for 1.5 to 2 minutes.[9]
-
Add the 10x ACh EC₂₀ solution to all wells and immediately begin measuring the fluorescence signal for 50-90 seconds.[8]
-
Data from each well is normalized to the baseline fluorescence before the addition of ACh. The peak fluorescence response is then used to calculate the potentiation by this compound.
-
Plot the potentiation data against the this compound concentration and fit the curve using a four-parameter logistic equation to determine the pEC₅₀ or EC₅₀ value.
Caption: Workflow for the Calcium Mobilization Assay.
ERK1/2 Phosphorylation Assay
Objective: To assess the effect of this compound on the M4 receptor-mediated phosphorylation of ERK1/2.
Materials:
-
CHO-M4 cells seeded in a 24- or 48-well plate.
-
Serum-free growth medium.
-
This compound and ACh stock solutions.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Seed CHO-M4 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with the desired concentrations of this compound for a short pre-incubation period (e.g., 15 minutes).
-
Add ACh at a specific concentration and incubate for the desired time (e.g., 5-10 minutes).
-
Aspirate the medium and lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total-ERK1/2 as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Conclusion
This compound is a valuable pharmacological tool for investigating the M4 muscarinic acetylcholine receptor. The provided data and protocols offer a framework for researchers to further explore the in vitro activity of this compound and similar M4 PAMs. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of M4 receptor pharmacology.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pa2online.org [pa2online.org]
- 8. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0467154 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] As a PAM, this compound does not activate the M4 receptor directly but enhances its sensitivity to the endogenous neurotransmitter, acetylcholine.[1] This targeted modulation of the cholinergic system has positioned this compound as a valuable research tool and a potential therapeutic agent for neuropsychiatric and neurological disorders, including schizophrenia and Alzheimer's disease. In brain slice electrophysiology, this compound is utilized to investigate the role of M4 receptor activation in synaptic transmission, neuronal excitability, and synaptic plasticity.
Mechanism of Action
This compound binds to an allosteric site on the M4 receptor, a G protein-coupled receptor (GPCR). This binding increases the affinity of the receptor for acetylcholine and enhances the efficiency of its coupling to intracellular signaling pathways. The M4 receptor is predominantly coupled to the Gi/o family of G proteins. Upon activation, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, M4 receptor activation can modulate various ion channels, leading to a general decrease in neuronal excitability.
A noteworthy signaling cascade involves the M4 receptor-mediated reduction of dopamine (B1211576) release in the striatum. Activation of M4 receptors on direct pathway spiny projection neurons (dSPNs) triggers the synthesis and release of endocannabinoids. These endocannabinoids then act retrogradely on cannabinoid type 2 (CB2) receptors located on dopaminergic terminals, leading to a suppression of dopamine release.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| pEC50 | Rat | 7.75 | [1][2] |
| EC50 | Rat | 17.7 nM | [2] |
| pEC50 | Human | 6.2 | [1][2] |
| EC50 | Human | 630 nM | |
| pEC50 | Cynomolgus Monkey | 6.0 | [1][2] |
| EC50 | Cynomolgus Monkey | 1000 nM |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosing Range | Route of Administration | Effect Studied | Reference |
| Rat | 1 - 56.6 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | Reversal of amphetamine-induced hyperlocomotion | [1] |
| Mouse | 0.3 - 30 mg/kg | Intraperitoneal (i.p.) | Reversal of amphetamine- and MK-801-induced hyperlocomotion | [1] |
| Mouse | 3 mg/kg | Not specified | Rescue of impaired freezing behavior | [3] |
Experimental Protocols
This section provides detailed protocols for utilizing this compound in brain slice electrophysiology experiments. These protocols are compiled from published literature and are intended to serve as a comprehensive guide.
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Corticostriatal Slices
This protocol is adapted from studies investigating the effect of this compound on synaptic transmission in the corticostriatal pathway.
1. Brain Slice Preparation:
-
Animals: C57BL/6J mice (postnatal day 21-28).
-
Anesthesia: Isoflurane inhalation followed by decapitation.
-
Slicing Solution (Carbogenated, ice-cold):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
-
Procedure:
-
Rapidly remove the brain and immerse it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Prepare 300 µm thick coronal slices containing the corticostriatal region using a vibratome.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes.
-
Allow slices to recover at room temperature for at least 1 hour before recording.
-
2. Recording Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):
-
NaCl: 124 mM
-
KCl: 3 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 1.3 mM
-
CaCl2: 2.5 mM
-
-
Internal Solution (for patch pipettes):
-
K-Gluconate: 130 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
3. Electrophysiological Recording:
-
Setup: Use an upright microscope with DIC optics to visualize neurons. Perfuse the recording chamber with carbogenated aCSF at a rate of 2-3 ml/min.
-
Recording:
-
Perform whole-cell patch-clamp recordings from medium spiny neurons (MSNs) in the dorsal striatum.
-
Hold neurons at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Use a bipolar stimulating electrode placed in the white matter to evoke synaptic responses.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO. Dilute to the final concentration in aCSF on the day of the experiment.
-
Bath-apply this compound (e.g., 1-10 µM) in the presence of a sub-threshold concentration of an orthosteric agonist like carbachol (B1668302) (CCh, e.g., 100 nM) to observe the potentiation of M4 receptor-mediated effects.
-
Record baseline synaptic activity for at least 10 minutes before drug application.
-
Apply CCh alone first, followed by the co-application of CCh and this compound.
-
Protocol 2: Extracellular Field Potential Recording in Hippocampal Slices
This protocol provides a framework for studying the effects of this compound on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
1. Brain Slice Preparation:
-
Follow the same procedure as in Protocol 1, but prepare 400 µm thick transverse hippocampal slices.
2. Recording Solutions:
-
Use the same aCSF as in Protocol 1.
3. Electrophysiological Recording:
-
Setup: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Recording:
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Drug Application:
-
Bath-apply this compound (e.g., 1-10 µM) with or without an M4 agonist for a defined period (e.g., 20-30 minutes) before the induction of LTP or LTD to investigate its modulatory effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: M4 mAChR signaling pathways modulated by this compound.
Caption: General experimental workflow for brain slice electrophysiology.
Caption: Logical relationship of this compound's action.
References
Troubleshooting & Optimization
VU0467154 solubility in DMSO and saline
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.
Solubility Data
This compound exhibits high solubility in organic solvents like DMSO but is practically insoluble in aqueous solutions like saline alone. For in vivo and in vitro experiments requiring physiological conditions, a co-solvent formulation is necessary.
Quantitative Solubility of this compound
| Solvent/Formulation | Concentration | Notes |
| DMSO | 13.89 mg/mL (31.25 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
| 55 mg/mL (123.75 mM) | Sonication is recommended.[2] | |
| In Vivo Formulation | 1.39 mg/mL (3.13 mM) | This is a suspension. The formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
A common practice is to prepare a high-concentration stock solution in DMSO, which can then be diluted for final experimental use.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 13.89 mg/mL or 55 mg/mL).
-
Vortex the mixture vigorously.
-
If the compound does not fully dissolve, sonicate the solution until it becomes clear.[1][2]
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[4] For extended storage at -80°C, the solution can be stable for up to two years.[1]
Preparation of In Vivo Formulation (Suspension)
For animal studies, this compound is often administered as a suspension. The following protocol yields a 1.39 mg/mL suspension.[1][3]
Materials:
-
This compound DMSO stock solution (e.g., 13.9 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL final volume):
-
Start with 100 µL of a 13.9 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is even.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. This will result in a suspension that can be used for oral or intraperitoneal injections.[1]
Caption: Workflow for preparing a 1.39 mg/mL this compound suspension.
Troubleshooting and FAQs
Q1: My this compound precipitated out of solution when I diluted my DMSO stock with saline. What went wrong?
A1: this compound has very low solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into saline or buffer will likely cause the compound to precipitate. To avoid this, you must use a formulation with co-solvents like PEG300 and a surfactant like Tween-80, which help to keep the compound suspended in the aqueous phase. Follow the detailed protocol for the in vivo formulation provided above.
Q2: I need to prepare a working solution for an in vitro cell-based assay. What is the maximum recommended DMSO concentration?
A2: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity or off-target effects. You should prepare a concentrated stock in DMSO and then perform serial dilutions in your cell culture medium to reach the desired final concentration of this compound while minimizing the DMSO percentage.
Q3: How should I store the solid compound and its solutions?
A3:
-
Solid (Powder): Store at -20°C for up to 3 years.[1]
-
DMSO Stock Solution: Can be stored at -80°C for up to 2 years or at -20°C for 1 year.[1] For short-term use, 4°C is acceptable for days to weeks.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: Can I use the in vivo formulation for intravenous (IV) injection?
A4: The described in vivo formulation is a suspension and is intended for oral or intraperitoneal administration.[1][3] It is generally not suitable for intravenous injection, as suspensions can cause embolisms. For IV administration, a clear, soluble formulation would be required. A previously reported study used a vehicle of ethanol, PEG400, and saline (10%/50%/40%) to formulate this compound for IV use in rats.[5]
Q5: What is the mechanism of action of this compound?
A5: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][3] It does not activate the receptor directly but binds to a different site (an allosteric site) to enhance the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[4] This selective potentiation of M4 signaling is being investigated for therapeutic potential in neuropsychiatric disorders like schizophrenia.[6]
Caption: this compound enhances M4 receptor signaling initiated by acetylcholine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AChR | TargetMol [targetmol.com]
- 3. This compound | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M4 PAM this compound | CAS 1451993-15-9 | M4 Receptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]
VU0467154 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of VU0467154. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment.[1] For long-term storage, it is recommended to keep it at -20°C, which can ensure stability for up to three years.[2] For short-term storage, 4°C is also acceptable for up to two years.[3]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[2][4] To maintain stability, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C for up to two years or at -20°C for up to one year.[2] This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Is this compound sensitive to light?
A3: While detailed photostability studies are not widely published, it is recommended to store solid this compound in a dark environment.[1] As a general precautionary measure for thieno[2,3-c]pyridazine (B12981257) derivatives, it is advisable to protect solutions from direct light, especially during long-term storage and prolonged experimental incubations.
Q4: What is the recommended solvent for preparing stock solutions?
A4: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[2][4]
Stability and Storage Summary
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | Up to 3 years | [2] |
| Solid | 4°C | Up to 2 years | [3] |
| In Solvent (DMSO) | -80°C | Up to 2 years | [2] |
| In Solvent (DMSO) | -20°C | Up to 1 year | [2] |
Solubility Data
| Solvent | Concentration | Reference |
| DMSO | ~13.89 mg/mL (~31.25 mM) | [3] |
| In Vivo Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) | 1.39 mg/mL (3.13 mM) | [3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | This compound has low aqueous solubility. The final concentration of DMSO in the aqueous buffer may be too low. | Ensure the final DMSO concentration is sufficient to maintain solubility, typically not exceeding 1%. For in vivo formulations, use co-solvents like PEG300 and Tween-80.[3] If precipitation occurs during the preparation of in vivo formulations, sonication can be used to aid dissolution.[4] |
| Inconsistent or No Activity in In Vitro Assays | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration of the orthosteric agonist (e.g., acetylcholine) used in the assay. 3. Cell line specific issues, such as low receptor expression. | 1. Use a fresh aliquot of the stock solution. 2. As this compound is a positive allosteric modulator (PAM), its activity is dependent on the presence of an orthosteric agonist. Optimize the concentration of the agonist to be at or near its EC20 value for the best results. 3. Verify the expression level of the M4 receptor in your cell line. |
| Variability in In Vivo Efficacy | The in vivo effects of this compound can be dose-dependent and may exhibit a narrow therapeutic window. | A thorough dose-response study is recommended to determine the optimal concentration for the desired effect in your specific animal model.[5] |
Experimental Protocols
In Vivo Formulation Preparation
For a 1 mL working solution (1.39 mg/mL):
-
Start with a 13.9 mg/mL stock solution of this compound in DMSO.
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation is observed, sonicate the suspension to aid dissolution.[3][4] It is recommended to use freshly prepared formulations for in vivo experiments.[4]
Calcium Mobilization Assay (FLIPR)
This protocol is a general guideline and should be optimized for your specific cell line and instrument.
-
Cell Plating: Seed CHO cells stably expressing the human M4 muscarinic acetylcholine (B1216132) receptor into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Add 40 µL of the dye solution to each well and incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of acetylcholine (ACh) at a concentration that will yield an EC20 response in your assay system.
-
Assay: Place the cell plate in a FLIPR instrument. Add this compound to the wells and incubate for a pre-determined time (e.g., 2-5 minutes). Then, add the ACh solution to stimulate the cells.
-
Data Acquisition: Monitor the fluorescence intensity before and after the addition of the compounds. The increase in fluorescence corresponds to an increase in intracellular calcium.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Plate cells (e.g., HEK293 expressing M4 receptor) in 6-well plates. Once the cells reach 80-90% confluency, starve them in a serum-free medium for 4-6 hours.
-
Compound Treatment: Treat the starved cells with this compound for a specified time, followed by stimulation with an appropriate concentration of acetylcholine.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: M4 muscarinic acetylcholine receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M4 PAM this compound | CAS 1451993-15-9 | M4 Receptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0467154 Pharmacokinetic Profile in Rodents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the M4 positive allosteric modulator (PAM), VU0467154. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to support your in vivo rodent studies.
Pharmacokinetic Data of this compound in Rodents
The following tables summarize the key pharmacokinetic parameters of this compound in rats and mice.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Clearance (CLp) | 7.8 mL/min/kg | Intravenous (IV) | 1 mg/kg | [1] |
| Volume of Distribution (Vss) | 3.1 L/kg | Intravenous (IV) | 1 mg/kg | [1] |
| Half-life (t1/2) | 5.7 h | Intravenous (IV) | 1 mg/kg | [1] |
| Mean Residence Time (MRT) | 6.8 h | Intravenous (IV) | 1 mg/kg | [1] |
| Brain to Plasma Partition Coefficient (Kp) | 0.49 | Intraperitoneal (IP) | 10 mg/kg | [1][2] |
| Unbound Brain to Unbound Plasma Partition Coefficient (Kp,uu) | 1.1 | Intraperitoneal (IP) | 10 mg/kg | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dose | Reference |
| Half-life (t1/2) | 4.7 h | Intraperitoneal (IP) | 1 mg/kg | [3] |
| Brain to Plasma Partition Coefficient (Kp) | Varies with dose | Intraperitoneal (IP) | 1, 3, 10 mg/kg (14 days) | [3] |
| Unbound Brain to Unbound Plasma Partition Coefficient (Kp,uu) | Varies with dose | Intraperitoneal (IP) | 1, 3, 10 mg/kg (14 days) | [3] |
Experimental Protocols
Below is a generalized protocol for a rodent pharmacokinetic study of this compound. This should be adapted based on specific experimental needs and institutional guidelines.
Objective: To determine the pharmacokinetic profile of this compound in rodents following a single administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., 10% Tween 80 in saline)
-
Rodents (specify strain, sex, and age)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthetic (if required)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 3-5 days before the experiment.
-
Dose Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing:
-
Weigh each animal to determine the exact dose volume.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
The blood collection site will depend on the species and the volume required (e.g., tail vein, saphenous vein, or retro-orbital sinus).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Brain Tissue Collection (Optional):
-
At the end of the study, animals can be euthanized to collect brain tissue.
-
Homogenize the brain tissue for analysis of drug concentration.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in plasma and/or brain homogenates using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Improper dosing technique (e.g., incorrect volume, misadministration). Animal stress. Genetic or metabolic differences between animals. | Ensure all personnel are properly trained in the dosing technique. Handle animals gently to minimize stress. Use a sufficient number of animals to account for biological variability. |
| Low or no detectable drug in plasma. | Dosing error. Rapid metabolism or clearance of the compound. Issues with the bioanalytical method. | Verify the dosing solution concentration and administration. Check for potential rapid metabolism in the chosen species. Validate the sensitivity and accuracy of the LC-MS/MS method. |
| Precipitation of this compound in the dosing solution. | Poor solubility of the compound in the chosen vehicle. | Test different vehicle formulations. Sonication or gentle heating may help in solubilizing the compound. Ensure the solution is prepared fresh before each experiment. |
| Difficulty with blood collection. | Dehydration of the animal. Improper restraint. Small vein size. | Ensure animals have free access to water. Use appropriate restraint techniques to minimize stress and ensure proper vein access. Experienced personnel should perform the blood collection. |
| Hemolysis of blood samples. | Traumatic blood collection. Improper sample handling. | Use appropriate needle gauge and gentle aspiration. Mix blood with anticoagulant gently. Avoid vigorous shaking of the samples. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodents?
A1: this compound has been successfully administered in rodents via intravenous (IV), intraperitoneal (IP), and oral (PO) routes. The choice of administration route will depend on the specific aims of your study. For determining fundamental pharmacokinetic parameters like clearance and volume of distribution, IV administration is preferred. For efficacy studies, IP and PO routes are commonly used.
Q2: How should I prepare the dosing solution for this compound?
A2: A common vehicle used for this compound is 10% Tween 80 in saline. It is important to ensure the compound is fully dissolved. Sonication can be used to aid dissolution. The solution should be prepared fresh on the day of the experiment.
Q3: What are the key pharmacokinetic differences between rats and mice for this compound?
A3: Based on available data, this compound has a longer half-life in rats (5.7 h) compared to mice (4.7 h) following a single administration.[1][3] Brain penetration appears to be good in both species, with an unbound brain-to-plasma ratio (Kp,uu) of approximately 1.1 in rats, suggesting free passage across the blood-brain barrier.[1][2]
Q4: What bioanalytical methods are suitable for quantifying this compound in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound in plasma and brain tissue.
Q5: Are there any known off-target effects of this compound that could influence my experiments?
A5: this compound is a highly selective M4 PAM. However, as with any pharmacological tool, it is good practice to be aware of potential off-target effects and to include appropriate controls in your experiments, such as using M4 receptor knockout mice if available.
Visualizations
Experimental Workflow
References
Interpreting behavioral data from VU0467154 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0467154 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
1. My animals are showing general hypoactivity after this compound administration, is this a normal effect?
Yes, this is a potential and known effect of this compound, particularly at higher doses. This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, and potentiation of M4 signaling in the striatum can lead to a decrease in spontaneous locomotion.[1][2] This is considered a motor phenotype and does not appear to alter the pro-cognitive effects of the compound.[2] If hypoactivity is confounding your behavioral endpoint, consider performing a dose-response study to find the minimal effective dose for your desired cognitive or antipsychotic-like effect with the least impact on general locomotion.
2. I am not observing the expected reversal of MK-801 or amphetamine-induced hyperlocomotion. What could be the issue?
Several factors could contribute to a lack of efficacy in this model:
-
Dose and Timing: Ensure you are using an appropriate dose and pretreatment time. Studies have shown that this compound dose-dependently reverses hyperlocomotion induced by these agents.[3][4][5][6][7] A typical pretreatment time is 30-60 minutes before the behavioral test.
-
Pharmacokinetics: this compound has an elimination half-life of approximately 4.7 hours in mice following a 1 mg/kg IP injection.[8] Ensure your experimental window is within the compound's effective period.
-
Animal Strain and Genetics: The reported effects of this compound have been demonstrated in wild-type C57BL/6NTac mice.[3][8] Effects are absent in M4 receptor knockout (KO) mice, confirming the on-target mechanism.[3][4][5][6] Verify the genetic background of your animals.
-
Compound Formulation and Administration: this compound is typically soluble in DMSO and can be formulated in vehicles like 10% Tween 80 for in vivo administration.[1][9] Ensure proper dissolution and administration (e.g., intraperitoneal injection).
3. Can this compound be used for chronic studies? Is there evidence of tolerance?
Yes, this compound has been used in repeated dosing paradigms. Studies involving a 10-day, once-daily dosing regimen in mice did not show evidence of tolerance to its cognitive-enhancing and antipsychotic-like activities.[8] Comparable efficacy and plasma/brain concentrations were observed after repeated dosing as with an acute, single dose.[8]
4. What is the mechanism of action of this compound?
This compound is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[7][9] It does not activate the M4 receptor directly but binds to an allosteric site, increasing the receptor's sensitivity to the endogenous neurotransmitter, acetylcholine (ACh).[8][9] This potentiation of M4 signaling is thought to underlie its therapeutic effects. The M4 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o signaling pathways, leading to the inhibition of adenylyl cyclase.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound at M4 Receptors
| Species | Receptor | Assay | EC50 / pEC50 | Efficacy (% AChmax) | Reference |
| Rat | M4 | Calcium Mobilization | 17.7 nM (pEC50 = 7.75) | 68% | [3][4][8] |
| Human | M4 | Calcium Mobilization | 627 nM (pEC50 = 6.20) | 55% | [3][4][7] |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 1000 nM (pEC50 = 6.00) | 57% | [3][4][7] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Species | Dose & Route | Parameter | Value | Reference |
| Mouse | 1 mg/kg IP | Elimination Half-Life | 4.7 hours | [8] |
| Rat | 1-56.6 mg/kg PO | Brain Concentration (1.5h post-dose) | 21-1400 nM (Total) | [3] |
| Rat | 1-56.6 mg/kg PO | Brain Concentration (1.5h post-dose) | 15-94 nM (Unbound) | [3] |
Experimental Protocols
Protocol 1: Reversal of MK-801-Induced Hyperlocomotion
-
Subjects: Adult male wild-type mice (e.g., C57BL/6NTac).[8]
-
Habituation: Acclimate mice to the open-field arenas for at least 30 minutes on the day prior to testing.
-
Drug Administration:
-
Behavioral Testing: Immediately place the mice in the open-field arenas and record locomotor activity for a set duration (e.g., 120 minutes).
-
Data Analysis: Analyze the total distance traveled or other locomotor parameters. A significant reduction in locomotion in the this compound + MK-801 group compared to the vehicle + MK-801 group indicates reversal of hyperlocomotion.
Protocol 2: Contextual Fear Conditioning
-
Subjects: Adult male wild-type mice.[8]
-
Training (Day 1):
-
Administer this compound or vehicle 30 minutes prior to training.
-
Place the mouse in the conditioning chamber.
-
After a habituation period (e.g., 2 minutes), deliver a series of foot shocks (e.g., 2 shocks, 0.5 mA, 2 s duration, with a 1-minute interval).
-
Return the mouse to its home cage.
-
-
Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (no drug administration on this day).
-
Record freezing behavior for a set duration (e.g., 5 minutes).
-
-
Data Analysis: An increase in the percentage of time spent freezing in the this compound-treated group compared to the vehicle group suggests an enhancement of associative memory.[1][2]
Visualizations
Caption: M4 receptor signaling pathway modulated by this compound.
Caption: Workflow for a typical behavioral study with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments and enhances associative learning in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Does VU0467154 develop tolerance with repeated dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0467154.
Frequently Asked Questions (FAQs)
Q1: Does this compound develop tolerance with repeated dosing?
A1: Current preclinical evidence strongly suggests that this compound, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), does not lead to the development of tolerance with repeated dosing.[1][2][3] Studies in mice have shown that the cognitive-enhancing and antipsychotic-like effects of this compound are maintained after various repeated dosing schedules, including 10-day and 44-day treatment periods.[1][2][4][5]
Key findings supporting the lack of tolerance include:
-
Sustained Behavioral Efficacy: The effectiveness of this compound in various behavioral models, such as improving learning and memory and reversing MK-801-induced hyperlocomotion, remains consistent between acute (single dose) and repeated administration.[1][3][4]
-
Stable M4 Receptor Expression: Repeated administration of this compound does not cause a significant decrease in M4 receptor mRNA expression in key brain regions like the hippocampus, cortex, and cerebellum.[2][6] This suggests that the cellular machinery responsible for the drug's effect is not down-regulated with chronic exposure.
-
Consistent Pharmacokinetics: Plasma and brain concentrations of this compound are comparable after single and repeated dosing, indicating that changes in drug metabolism or clearance do not account for a loss of efficacy over time.[1][3][4]
Troubleshooting Guides
Issue: Diminished or unexpected behavioral effects in chronic studies.
If you observe a decrease in the expected efficacy of this compound in your long-term experiments, consider the following troubleshooting steps:
-
Verify Dosing and Administration: Ensure the correct dose is being administered and the route of administration is consistent. While tolerance has not been reported, a narrow therapeutic window has been observed, with efficacy at 3 mg/kg but not at 1 or 10 mg/kg in some models.[2][5][7]
-
Assess Animal Health: Chronic dosing can have unintended consequences on the overall health of the animals. Monitor for any signs of adverse effects, such as changes in weight or general behavior, that could interfere with the experimental outcomes.[2]
-
Review Behavioral Paradigm: The specific demands of the behavioral task can influence outcomes. Ensure that the learning and memory components of your assay are not being confounded by other factors.
-
Confirm Compound Integrity: Verify the stability and purity of your this compound stock solution, especially for long-term studies.
Data Presentation
Table 1: Summary of In Vivo Studies on this compound Tolerance
| Study Focus | Animal Model | Dosing Regimen | Key Findings | Reference |
| Cognitive Enhancement & Antipsychotic-like Activity | Wild-type Mice | 1, 3, or 10 mg/kg, once daily for 10 days | No tolerance observed; comparable efficacy and brain concentrations to acute dosing. | [1][3][4] |
| M4 Receptor Expression & Behavioral Effects | Wild-type and Mecp2+/- Mice | 10 mg/kg, once daily for 5 days; 3 mg/kg, once daily for 44 days | No impact on M4 expression; behavioral efficacy was conserved in a chronic paradigm. | [2][6] |
Table 2: Pharmacokinetic Data of this compound After Repeated Dosing
Data represents mean (±SD) total and calculated unbound plasma and brain concentrations 2.5 hours after the last of 14 once-daily intraperitoneal administrations in wild-type mice.
| Dose (mg/kg) | Total Plasma Conc. (ng/mL) | Unbound Plasma Conc. (nM) | Total Brain Conc. (ng/g) | Unbound Brain Conc. (nM) | Kp | Kp,uu |
| 1 | 101 ± 20 | 5.3 ± 1.1 | 126 ± 26 | 4.2 ± 0.9 | 1.3 ± 0.1 | 0.8 ± 0.1 |
| 3 | 316 ± 63 | 16.6 ± 3.3 | 363 ± 62 | 12.1 ± 2.1 | 1.2 ± 0.1 | 0.7 ± 0.1 |
| 10 | 1260 ± 320 | 66.2 ± 16.8 | 1300 ± 290 | 43.3 ± 9.7 | 1.1 ± 0.1 | 0.7 ± 0.1 |
| (Data adapted from Byun et al., 2018)[1] |
Experimental Protocols
Protocol 1: Assessment of Tolerance in a Cognitive Task (Pairwise Discrimination)
-
Subjects: Wild-type mice.
-
Apparatus: Touchscreen operant chambers.
-
Procedure:
-
Mice were trained on a pairwise visual discrimination task.
-
Animals were divided into treatment groups and received either vehicle (10% Tween 80 in water) or this compound (1 mg/kg, IP).
-
Dosing occurred either 60 minutes before or immediately after each daily training session for 10 consecutive days.
-
The primary outcome measure was the percent accuracy in the discrimination task over the 10-day period.
-
-
Results: Mice treated with this compound showed a significantly improved rate of learning compared to the vehicle-treated group, and this effect was sustained throughout the 10-day dosing period, indicating no development of tolerance to the cognitive-enhancing effects.[1]
Protocol 2: Evaluation of M4 Receptor mRNA Expression Following Repeated Dosing
-
Subjects: Wild-type C57B6 female mice.
-
Procedure:
-
Mice were administered either vehicle or this compound (10 mg/kg, IP) either once (acute) or once daily for 5 consecutive days (repeated).
-
Brain tissue (hippocampus, cortex, cerebellum) was harvested at 30 minutes (Tmax) or 24 hours after the final dose.
-
Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of the M4 muscarinic receptor.
-
-
Results: No significant decrease in M4 mRNA expression was observed with repeated this compound administration in the hippocampus or cortex. A transient increase was noted in the cerebellum after an acute dose but was not sustained with repeated dosing.[2][6]
Visualizations
Caption: Signaling pathway of this compound as an M4 PAM.
Caption: Experimental workflow for assessing tolerance to this compound.
References
- 1. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: VU0467154 in Mecp2 Mouse Models
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the M4 positive allosteric modulator (PAM) VU0467154 in Mecp2 mouse models of Rett syndrome (RTT). It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges, particularly the compound's narrow therapeutic window.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected therapeutic effects of this compound in our Mecp2+/- mice. What could be the issue?
A1: The most critical factor is the dosage. This compound exhibits a very narrow therapeutic range.[1][2][3] Efficacy in rescuing anxiety, social preference, cognitive, and respiratory phenotypes in Mecp2+/- mice has been specifically demonstrated at a 3 mg/kg concentration.[1][2][4] Doses of 1 mg/kg and 10 mg/kg have been shown to be ineffective.[1][2][4] Ensure your dosing is precise. Also, verify the correct preparation and administration of the compound as detailed in the protocols below.
Q2: We've observed some unexpected adverse effects after administration. Is this normal?
A2: Yes, potential adverse effects have been reported. Even at the therapeutic dose of 3 mg/kg, diminished sociability has been noted in Mecp2+/- mice.[2] Furthermore, chronic (44-day) administration of this compound can lead to a moderate decrease in breath rate in both wild-type (Mecp2+/+) and heterozygous (Mecp2+/-) mice.[1][2][4][3] It is crucial to monitor for these effects.
Q3: What is the proposed mechanism of action for this compound in the context of Rett syndrome?
A3: Rett syndrome is associated with hypofunction of cholinergic circuits.[1][2] this compound is a positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4), which is found to be decreased in RTT patient brains.[1][2][4] As a PAM, it enhances the receptor's response to acetylcholine. The therapeutic effects on respiratory function, specifically the reduction of apneas, are believed to be linked to an increase in the inhibitory phosphorylation of GSK3β in the brainstem.[1][2][4][3]
Q4: Does tolerance develop with chronic administration of this compound?
A4: Studies have shown that therapeutic efficacy on social, cognitive, and respiratory phenotypes is maintained during a 44-day chronic treatment paradigm, suggesting that tolerance does not develop.[1][2] However, be mindful of the chronic side effect of reduced breath rate.[1][2][4]
Q5: What phenotypes can I expect to be rescued with an effective (3 mg/kg) dose of this compound?
A5: At the 3 mg/kg dose, this compound has been shown to rescue deficits in:
-
Anxiety: Demonstrated by increased time spent in the open arms of an elevated zero maze.[1][4]
-
Social Preference: Rescued in the social interaction assay.[1][4]
-
Cognitive Function: Improved performance in contextual fear conditioning.[1][4]
-
Respiratory Function: A dose-dependent reduction in apneas.[4]
Q6: Are there any phenotypes that are NOT improved by this compound?
A6: Yes. In a 44-day chronic study, the 3 mg/kg dose did not significantly impact the increased weight gain or the deficits in motor coordination (as measured by the accelerating rotarod) observed in Mecp2+/- mice.[1][4]
Data Presentation: Quantitative Summaries
Table 1: Acute Dose-Response of this compound on Key Phenotypes in Mecp2+/- Mice
| Phenotype Assessed | Vehicle | 1 mg/kg this compound | 3 mg/kg this compound | 10 mg/kg this compound |
| Anxiety (Elevated Zero Maze) | RTT-like phenotype present | No Efficacy | Phenotype Reversed | No Efficacy |
| Social Preference (Social Interaction) | RTT-like phenotype present | No Efficacy | Phenotype Rescued | No Efficacy |
| Cognition (Contextual Fear Conditioning) | Reduced freezing (deficit) | No Efficacy | Freezing Increased (Rescued) | No Efficacy |
| Sociability | Normal | No significant effect | Diminished Sociability | No significant effect |
Data summarized from published findings.[1][4]
Table 2: Effects of Chronic (44-Day) 3 mg/kg this compound Administration in Mecp2+/- Mice
| Parameter | Outcome in Vehicle-Treated Mecp2+/- | Outcome in this compound-Treated Mecp2+/- |
| Social Preference | Deficit observed | Deficit Rescued |
| Cognitive Function (Spatial Memory) | Deficit observed | Deficit Rescued |
| Respiratory Apneas | Increased apneas | Apneas Significantly Reduced |
| Breath Rate | Normal | Moderately Decreased |
| Motor Coordination (Rotarod) | Deficit observed | No significant improvement |
| Weight Gain | Increased vs. WT | No significant change |
Data summarized from published findings.[1][4]
Experimental Protocols
Protocol 1: this compound Preparation and Administration
-
Vehicle Preparation: Prepare a 10% Tween 80 in sterile saline solution.
-
Drug Solubilization: Dissolve this compound in the 10% Tween 80 vehicle to achieve the desired final concentrations (e.g., 1, 3, or 10 mg/kg). The volume for injection should be standardized (e.g., 10 mL/kg).
-
Administration: Administer the solution via intraperitoneal (IP) injection. For acute studies, behavioral testing is typically performed 30 minutes post-injection. For chronic studies, administer once daily (qd) for the duration of the experiment (e.g., 44 days).[1][4]
Protocol 2: Behavioral Assay - Elevated Zero Maze (EZM)
-
Apparatus: Use a circular maze elevated from the floor, divided into two open and two closed (walled) quadrants of equal size.
-
Procedure: Place the mouse in one of the open quadrants, facing a closed quadrant. Allow the mouse to explore the maze freely for 5 minutes.
-
Data Acquisition: Record the session using an overhead camera. Use tracking software to automatically score the time spent in the open versus closed quadrants.
-
Endpoint: An increase in time spent in the open quadrants is interpreted as a reduction in anxiety-like behavior.[4]
Protocol 3: Respiratory Analysis - Whole-Body Plethysmography (WBP)
-
Acclimation: Place the mouse in the plethysmography chamber and allow it to acclimate for at least 30 minutes.
-
Data Recording: Record respiratory signals (e.g., for 30-60 minutes) from the awake, freely moving mouse. The system measures pressure changes in the chamber caused by breathing.
-
Analysis: Use specialized software to analyze the respiratory waveform. Key parameters to quantify include breath frequency (rate), tidal volume, and the number and duration of apneas (pauses in breathing).[4][5]
Protocol 4: Molecular Analysis - Western Blot for GSK3β Phosphorylation
-
Tissue Harvest: Euthanize the mouse and rapidly dissect the brainstem. Flash-freeze the tissue in liquid nitrogen and store it at -80°C.
-
Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against phospho-S9 GSK3β, total GSK3β, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an ECL substrate and an imaging system to detect chemiluminescence. Quantify band intensity and calculate the ratio of phosphorylated GSK3β to total GSK3β. An increase in this ratio indicates increased inhibition of GSK3β.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in ameliorating respiratory deficits in Mecp2 mice.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy in Mecp2 mouse models.
Therapeutic Window Logic
Caption: The narrow therapeutic window of this compound in Mecp2+/- mice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for evaluation of Rett Syndrome symptom improvement by metabolic modulators in Mecp2-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0467154 Metabolism and Biotransformation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0467154. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the metabolic stability of this compound?
A1: In vivo pharmacokinetic studies in rats have shown that this compound has low plasma clearance (CLp = 7.8 mL/min/kg) and a long half-life (t1/2 = 5.7 h) following intravenous administration.[1] In vitro experiments using cryopreserved rat hepatocytes indicated a low turnover of this compound. This suggests that the compound is metabolized at a slow rate.
Q2: What are the major metabolic pathways for this compound?
A2: The primary metabolic pathway for this compound appears to be NADPH-dependent mono-oxidation. Biotransformation studies in rat hepatocytes have revealed the formation of multiple distinct mono-oxidized metabolites. Further characterization is needed to identify the exact structures of these metabolites.
Q3: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?
A3: The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified in the available literature. However, it has been reported that this compound does not cause cytochrome P450 induction, which suggests it may have a lower potential for certain types of drug-drug interactions.
Q4: Where can I find quantitative data on the metabolism of this compound?
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound in rats.
| Parameter | Value | Species | Administration Route | Reference |
| Plasma Clearance (CLp) | 7.8 mL/min/kg | Rat | Intravenous (IV) | [1] |
| Volume of Distribution (Vss) | 3.1 L/kg | Rat | Intravenous (IV) | [1] |
| Half-life (t1/2) | 5.7 h | Rat | Intravenous (IV) | [1] |
| Mean Residence Time (MRT) | 6.8 h | Rat | Intravenous (IV) | [1] |
Troubleshooting Guides
Issue 1: Difficulty in Detecting Metabolite Formation in In Vitro Assays
-
Problem: No significant formation of metabolites is observed when incubating this compound with liver microsomes or hepatocytes.
-
Possible Cause: As this compound is a low-turnover compound, standard incubation times may be too short to produce detectable levels of metabolites.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the incubation period beyond the standard 60 minutes. For low-turnover compounds, incubations of up to 4 hours or even longer may be necessary, especially when using plated hepatocytes which maintain viability longer than suspended cells.
-
Increase Protein Concentration: Carefully increase the microsomal or hepatocyte concentration in the incubation to increase the enzymatic activity. Be mindful that high protein concentrations can lead to increased non-specific binding.
-
Use a More Sensitive Analytical Method: Employ a highly sensitive LC-MS/MS method to detect low levels of metabolites.
-
Consider a Hepatocyte Relay Assay: For very low-turnover compounds, a hepatocyte relay assay, where the supernatant from one incubation is transferred to fresh hepatocytes, can be used to extend the effective incubation time.
-
Issue 2: High Variability in Metabolic Stability Results
-
Problem: Inconsistent results for the half-life or intrinsic clearance of this compound are observed between experiments.
-
Possible Cause: Variability can be introduced by several factors, including the source of liver fractions, cofactor stability, and experimental conditions.
-
Troubleshooting Steps:
-
Ensure Cofactor Availability: For longer incubations, ensure that the NADPH regenerating system is robust and maintains its activity throughout the experiment.
-
Standardize Biological Reagents: Use pooled liver microsomes or hepatocytes from a consistent source to minimize inter-individual variability.
-
Control for Non-Specific Binding: Determine the extent of non-specific binding of this compound to the incubation components, as this can affect the free fraction available for metabolism.
-
Include Appropriate Controls: Always run positive controls (compounds with known metabolic profiles) and negative controls (incubations without NADPH or without microsomes/hepatocytes) to ensure the assay is performing as expected.
-
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to determine the in vitro half-life and intrinsic clearance of this compound.
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
-
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture of this compound and microsomes. The final this compound concentration should be in the low micromolar range (e.g., 1 µM) and the microsomal protein concentration around 0.5-1 mg/mL.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
Calculate the half-life (t1/2) from the slope of the natural log of the percent remaining of this compound versus time.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Metabolite Identification in Rat Hepatocytes
This protocol aims to identify the metabolites of this compound.
-
Reagents:
-
Cryopreserved rat hepatocytes
-
Hepatocyte culture medium
-
This compound stock solution
-
Acetonitrile (ACN)
-
-
Procedure:
-
Thaw and plate the rat hepatocytes according to the supplier's instructions.
-
After cell attachment, replace the medium with fresh medium containing this compound (e.g., 10 µM).
-
Incubate the cells at 37°C in a humidified incubator.
-
At a designated time point (e.g., 4 or 24 hours), collect both the medium and the cells.
-
Quench the reaction and extract the compounds by adding cold ACN.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant using high-resolution LC-MS/MS to detect and characterize potential metabolites.
-
Compare the mass spectra of the samples from the this compound-treated cells with those from control (vehicle-treated) cells to identify drug-related components.
-
References
Addressing ceiling effects in VU0467154 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential ceiling effects and other common issues encountered during experiments with the M4 positive allosteric modulator (PAM), VU0467154.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] It binds to a site on the M4 receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). This binding potentiates the receptor's response to ACh, primarily by increasing the affinity and/or efficacy of ACh. This compound's mechanism of action is through the potentiation of M4 signaling.[2] The M4 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o subfamily of G proteins.[3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the typical in vitro potency and efficacy values for this compound?
A2: The potency and efficacy of this compound can vary depending on the species and the specific assay conditions. Below is a summary of reported values from calcium mobilization assays.
| Species | Assay Type | Agonist Concentration | pEC50 | Efficacy (% of ACh Emax) |
| Rat | Calcium Mobilization | EC20 of ACh | 7.75 ± 0.06 (17.7 nM) | 68% |
| Human | Calcium Mobilization | EC20 of ACh | 6.20 ± 0.06 (627 nM) | 55% |
| Cynomolgus Monkey | Calcium Mobilization | EC20 of ACh | 6.00 ± 0.09 (1000 nM) | 57% |
Data sourced from Bubser M, et al. (2014). ACS Chem Neurosci.[5]
Q3: I am observing a ceiling effect in my dose-response curve with this compound. What could be the cause?
A3: A ceiling effect, where increasing concentrations of this compound fail to produce a greater response, can be due to several factors:
-
Saturation of the Allosteric Binding Site: At high concentrations, this compound may fully occupy its binding site on the M4 receptor, and no further potentiation can be achieved.
-
Maximum System Response: The biological system (e.g., cell line, tissue preparation) may have a maximal response capacity that has been reached. This could be due to limitations in the number of receptors, G proteins, or downstream signaling components.
-
Bell-Shaped Dose-Response Curve: In some in vivo studies, this compound has exhibited a narrow, bell-shaped dose-response curve, where efficacy is observed at a specific dose (e.g., 3 mg/kg) but is diminished at both lower and higher doses (e.g., 1 and 10 mg/kg).[6][7] This phenomenon can be complex and may involve off-target effects at higher concentrations or the engagement of counter-regulatory mechanisms.
-
Receptor Desensitization: Prolonged or high-concentration exposure to a PAM in the presence of an agonist can sometimes lead to receptor desensitization and internalization, limiting the maximal response.
Troubleshooting Guides
Issue: Observed Ceiling Effect or Bell-Shaped Dose-Response Curve
This guide provides a systematic approach to troubleshooting ceiling effects in your this compound experiments.
Step 1: Verify Experimental Parameters
-
Compound Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Agonist Concentration: Ensure you are using an appropriate EC20 concentration of acetylcholine (ACh). If the ACh concentration is too high, it may saturate the receptor response, masking the potentiating effect of this compound.
-
Cell Health and Density: Confirm that the cells used in your assay are healthy and plated at the optimal density. Over-confluent or unhealthy cells can lead to inconsistent and suboptimal responses.
Step 2: Optimize Assay Conditions
-
Concentration Range: Expand the concentration range of this compound in your dose-response curve. Include both lower and higher concentrations to fully characterize the response profile and confirm if it is truly a ceiling effect or a bell-shaped curve.
-
Incubation Time: Vary the pre-incubation time with this compound before adding the agonist. Optimal potentiation may require a specific incubation period.
Step 3: Investigate Potential Biological Causes
-
Receptor Expression Levels: If using a recombinant cell line, consider that very high receptor expression can sometimes lead to constitutive activity or alter the pharmacology of allosteric modulators.
-
Downstream Signal Saturation: Measure a more proximal signaling event if possible (e.g., G-protein activation) to determine if the ceiling is occurring at the level of the secondary messenger being measured (e.g., calcium).
-
Off-Target Effects: At higher concentrations, consider the possibility of off-target effects. While this compound is highly selective for the M4 receptor, extremely high concentrations may interact with other cellular components.
Logical Flow for Troubleshooting Ceiling Effects
Caption: Troubleshooting workflow for addressing ceiling effects.
Experimental Protocols
Calcium Mobilization Assay for this compound Potentiation
This protocol is adapted from studies characterizing this compound in CHO cells stably expressing the M4 receptor and a chimeric G-protein (Gqi5) to enable calcium readout.[8][9]
Materials:
-
CHO cells stably co-expressing the M4 receptor (rat, human, or cynomolgus) and Gqi5.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound stock solution in DMSO.
-
Acetylcholine (ACh) stock solution in assay buffer.
-
384-well black, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the CHO-M4-Gqi5 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 and then diluting in assay buffer to a final concentration of 2 µM Fluo-4 AM.
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
After incubation, wash the cells with assay buffer to remove excess dye. Add a final volume of 20 µL of assay buffer to each well.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the diluted compound to the appropriate wells.
-
Agonist Addition and Measurement: Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.
-
Pre-incubate the cells with this compound for 1.5 to 5 minutes.
-
Add 5 µL of an EC20 concentration of ACh to the wells and immediately begin measuring the fluorescence intensity for 60-90 seconds.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a this compound calcium mobilization assay.
Signaling Pathway
M4 Muscarinic Receptor Signaling
This compound potentiates the action of ACh at the M4 receptor, which is primarily coupled to the Gi/o signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU0467154 and Other M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor represent a promising therapeutic avenue for treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4][5] These molecules do not directly activate the M4 receptor but rather enhance its response to the endogenous neurotransmitter, acetylcholine.[2][6] This mechanism offers the potential for greater subtype selectivity and a more refined modulation of the cholinergic system compared to traditional orthosteric agonists, potentially leading to improved efficacy and fewer side effects.[7][8][9]
This guide provides a comparative analysis of VU0467154, a well-characterized M4 PAM, against other notable modulators in its class. The information presented is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a foundational understanding for drug development professionals.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro pharmacological properties of this compound and other selected M4 PAMs. The data highlights their potency at the M4 receptor across different species and their selectivity against other muscarinic receptor subtypes.
Table 1: Potency of M4 Positive Allosteric Modulators
| Compound | Rat M4 EC50 (nM) | Human M4 EC50 (nM) | Cynomolgus M4 EC50 (nM) | Reference |
| This compound | 17.7 | 627 | 1000 | [10][11][12] |
| VU0152100 | 257 | - | - | [10][12] |
| LY2033298 | 646 | - | - | [10][12] |
| ML173 | 2400 | 95 | - | [2][13] |
EC50 values represent the concentration of the PAM that produces 50% of the maximal potentiation of an EC20 concentration of acetylcholine. '-' indicates data not available from the cited sources.
Table 2: Muscarinic Receptor Subtype Selectivity of this compound
| Receptor Subtype | Activity | Reference |
| M1 | No potentiation | [10] |
| M2 | No potentiation | [10] |
| M3 | No potentiation | [10] |
| M5 | No potentiation | [10] |
Selectivity was determined by the lack of potentiation of the acetylcholine response in calcium mobilization assays.
In Vivo Efficacy: Preclinical Models
A key preclinical model used to assess the antipsychotic-like potential of M4 PAMs is the reversal of amphetamine- or MK-801-induced hyperlocomotion in rodents.
Table 3: In Vivo Efficacy of M4 PAMs
| Compound | Model | Species | Efficacy | Reference |
| This compound | MK-801-induced hyperlocomotion | Mouse | Reversal of hyperlocomotion | [10][14] |
| This compound | Amphetamine-induced hyperlocomotion | Rat | Reversal of hyperlocomotion | [11][15] |
| VU0152100 | Amphetamine-induced hyperlocomotion | Rat | Reversal of hyperlocomotion | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. The following are summaries of the key experimental protocols used to characterize M4 PAMs.
Calcium Mobilization Assay
This assay is a primary functional screen to determine the potency of M4 PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or cynomolgus M4 muscarinic receptor are used. These cells may also co-express a G-protein chimera (e.g., Gqi5) to direct the M4 receptor's signaling through the Gq pathway, which results in a measurable intracellular calcium release.[15]
-
Assay Principle: The assay measures the ability of a compound to potentiate the increase in intracellular calcium concentration ([Ca2+]i) induced by a sub-maximal (EC20) concentration of acetylcholine (ACh).
-
Procedure:
-
Cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (M4 PAM) is added to the cells and incubated for a short period.
-
An EC20 concentration of ACh is then added to stimulate the M4 receptor.
-
The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader.[13]
-
-
Data Analysis: The concentration-response curves for the PAM are plotted, and the EC50 value is calculated, representing the concentration of the PAM that elicits 50% of the maximal potentiation of the ACh response.[10]
Radioligand Binding Assay
This assay is used to determine if the allosteric modulator affects the binding affinity of the orthosteric ligand (acetylcholine).
-
Preparation: Cell membranes are prepared from CHO cells expressing the M4 receptor.
-
Assay Principle: The assay measures the displacement of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) from the receptor by the orthosteric agonist (ACh) in the presence and absence of the PAM.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist, varying concentrations of ACh, and a fixed concentration of the PAM or vehicle.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.[10][12]
-
-
Data Analysis: The data are analyzed to determine if the PAM causes a leftward shift in the ACh competition binding curve, which indicates a positive cooperativity and an increase in the affinity of ACh for the receptor.
Amphetamine-Induced Hyperlocomotion Model
This in vivo behavioral model is widely used to screen for antipsychotic-like activity.
-
Animals: Typically, adult male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas).
-
The test compound (M4 PAM) or vehicle is administered via an appropriate route (e.g., intraperitoneal or oral).
-
After a pre-treatment period, a psychostimulant such as d-amphetamine or MK-801 is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.[16]
-
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated group and the compound-treated groups to determine if the M4 PAM can significantly reduce or reverse the stimulant-induced hyperactivity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the drug discovery pipeline for M4 PAMs.
References
- 1. Vanderbilt University divulges new muscarinic M4 receptor PAMs | BioWorld [bioworld.com]
- 2. Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel M4 muscarinic positive allosteric modulator on behavior and cognitive deficits relevant to Alzheimer's disease and schizophrenia in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]
- 5. What are the preclinical assets being developed for M4? [synapse.patsnap.com]
- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing VU0467154 and VU0152100 efficacy
An Objective Comparison of the M4 PAMs VU0467154 and VU0152100
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor (mAChR) has emerged as a significant therapeutic target for neuropsychiatric disorders, including schizophrenia.[1] Positive allosteric modulators (PAMs) of the M4 receptor offer a promising strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine (ACh), potentially providing a more subtle modulation of signaling with fewer side effects than direct agonists.[2][3] This guide provides a detailed comparison of two widely studied M4 PAMs: VU0152100 and the newer, more potent compound, this compound. Both were developed to study the therapeutic potential of M4 modulation and have demonstrated antipsychotic-like and pro-cognitive effects in preclinical models.[4][5]
Mechanism of Action
Both this compound and VU0152100 are selective positive allosteric modulators of the M4 receptor. They do not possess intrinsic agonist activity but bind to a distinct allosteric site on the receptor.[6][7] This binding increases the affinity and/or efficacy of acetylcholine, thereby potentiating M4-mediated signaling.[6][7] The M4 receptor is coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. In brain regions like the striatum, M4 receptor activation modulates dopaminergic neurotransmission, and this reduction of dopamine (B1211576) release is believed to be a key mechanism for the antipsychotic-like effects of M4 PAMs.[4][7][8]
Data Presentation: Comparative Efficacy
This compound was developed as a follow-up compound to VU0152100 and exhibits significantly enhanced in vitro potency and improved pharmacokinetic properties.[5][9]
In Vitro Potency Comparison
The potency of both compounds was assessed using calcium mobilization assays in cell lines expressing the M4 receptor. This compound is substantially more potent than VU0152100 at the rat M4 receptor.[9]
| Compound | Receptor | Assay | pEC50 | EC50 (nM) | % Emax (of ACh) | Reference |
| This compound | rat M4 | Calcium Mobilization | 7.75 ± 0.06 | 17.7 | 68% | [9] |
| VU0152100 | rat M4 | Calcium Mobilization | 6.59 ± 0.07 | 257 | 69% | [9] |
| This compound | human M4 | Calcium Mobilization | 6.20 ± 0.06 | 627 | 55% | [9][10] |
In Vivo Efficacy Comparison
Both compounds have demonstrated efficacy in rodent models relevant to schizophrenia, such as reversing psychostimulant-induced hyperlocomotion.
| Compound | Model | Species | Effective Dose (mg/kg, i.p.) | Effect | Reference |
| This compound | MK-801-induced hyperlocomotion | Mouse | 10 - 30 | Reversal of hyperlocomotion | [5][9] |
| VU0152100 | Amphetamine-induced hyperlocomotion | Rat | 30 - 56.6 | Reversal of hyperlocomotion | [4][11] |
| This compound | Contextual Fear Conditioning | Mouse | 10 - 30 | Enhanced acquisition | [9][10] |
| VU0152100 | Amphetamine-disrupted Contextual Fear Conditioning | Rat | 56.6 | Reversal of deficit | [4][11] |
| VU0152100 | Cocaine-induced hyperlocomotion & dopamine release | Mouse | 0.1 - 10 | Reduction of effects | [8] |
Experimental Protocols
The efficacy and mechanism of these compounds have been established through a series of standardized in vitro and in vivo experiments.
In Vitro Calcium Mobilization Assay
This assay is used to determine the functional potency of the PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the M4 muscarinic receptor (rat or human) and a chimeric G-protein (Gqi5) are used. The Gqi5 protein allows the Gi/o-coupled M4 receptor to signal through the Gq pathway, resulting in a measurable release of intracellular calcium.
-
Procedure:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the test compound (this compound or VU0152100) are added to the wells.
-
After a short incubation period, a sub-maximal (EC20) concentration of acetylcholine is added to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a plate reader.
-
-
Data Analysis: The data are normalized to the maximal response induced by a saturating concentration of acetylcholine. A concentration-response curve is generated, from which the pEC50 (or EC50) value is calculated to represent the compound's potency.[6][9]
In Vivo Psychostimulant-Induced Hyperlocomotion Assay
This behavioral assay is a widely used preclinical model to screen for antipsychotic-like activity.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[4][5]
-
Procedure:
-
Animals are habituated to the testing environment, typically an open-field arena equipped with infrared beams to track movement.
-
On the test day, animals are pre-treated with either the vehicle or a specific dose of the M4 PAM (e.g., VU0152100 at 30 mg/kg, i.p.).
-
Following a pre-treatment interval (e.g., 30-60 minutes), the animals are administered a psychostimulant, such as amphetamine (e.g., 1 mg/kg, s.c.) or MK-801.[4]
-
The animals are immediately placed back into the open-field arena, and their locomotor activity (e.g., total distance traveled) is recorded for a set period (e.g., 90-120 minutes).
-
-
Data Analysis: The total distance traveled is compared between groups. A significant reduction in locomotor activity in the PAM + stimulant group compared to the vehicle + stimulant group indicates antipsychotic-like efficacy.[4][5]
Conclusion
Both this compound and VU0152100 are valuable pharmacological tools that have confirmed the M4 muscarinic receptor as a viable target for treating psychosis and cognitive deficits. The primary difference lies in their potency and development timeline. This compound represents a significant advancement over VU0152100, displaying over 14-fold greater potency in vitro at the rat M4 receptor and possessing an optimized pharmacokinetic profile.[5][9] This enhanced potency allows for more robust in vivo target engagement at lower doses, making this compound a superior tool compound for the extensive characterization of M4 receptor function in preclinical models.[5][9] The consistent findings with both compounds, however, strongly support the continued development of selective M4 PAMs as a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders.[3]
References
- 1. pa2online.org [pa2online.org]
- 2. medkoo.com [medkoo.com]
- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Navigating Muscarinic Receptor Selectivity: A Comparative Analysis of VU0467154
For researchers, scientists, and professionals in drug development, the quest for subtype-selective receptor modulators is paramount. VU0467154 has emerged as a significant tool compound due to its high selectivity as a positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine (B1216132) receptor. This guide provides a detailed comparison of its activity across the M1, M2, M3, and M5 receptor subtypes, supported by experimental data and methodologies.
This compound distinguishes itself by potentiating the response of the M4 receptor to acetylcholine (ACh) without directly activating the receptor itself.[1] This allosteric modulation provides a nuanced approach to enhancing cholinergic signaling, which is of interest in studying neuropsychiatric conditions like schizophrenia and Alzheimer's disease.[1][2]
Comparative Selectivity Profile of this compound
The selectivity of this compound for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5) is a key attribute. Functional assays have demonstrated a lack of significant activity at these other subtypes.[2][3][4]
The table below summarizes the quantitative data regarding the potentiation activity of this compound. The potency is expressed as pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher pEC50 value indicates greater potency.
| Receptor Subtype | Species | Potency (pEC50) | Activity |
| M4 | Rat | 7.75 | Potentiates ACh Response |
| M4 | Human | 6.20 | Potentiates ACh Response |
| M4 | Cynomolgus Monkey | 6.00 | Potentiates ACh Response |
| M1 | Rat, Human | - | No potentiation of ACh response in calcium mobilization assays |
| M2 | Rat, Human | - | No potentiation of ACh response in calcium mobilization assays |
| M3 | Rat, Human | - | No potentiation of ACh response in calcium mobilization assays |
| M5 | Rat, Human | - | No potentiation of ACh response in calcium mobilization assays |
In broader screening assays, this compound exhibited Ki values greater than 30 μM at other molecular targets, further underscoring its high selectivity for the M4 receptor.[2]
Experimental Protocols
The functional selectivity of this compound was primarily determined using calcium mobilization assays in cell lines expressing the individual human or rat muscarinic receptor subtypes.
Calcium Mobilization Assay
This assay is designed to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors (like M1, M3, M5) or to detect signaling crosstalk from Gi-coupled receptors under specific conditions.
Objective: To determine if this compound potentiates the acetylcholine-induced calcium response in cells expressing M1, M2, M3, or M5 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing one of the muscarinic receptor subtypes (M1, M2, M3, or M5) are cultured to an appropriate density in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: A baseline fluorescence reading is taken. Subsequently, this compound is added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with this compound, a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine (ACh) is added to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured. The data is normalized to the maximum response induced by a saturating concentration of ACh alone. The potentiation by this compound is determined by any significant increase in the ACh-induced calcium signal compared to ACh alone. In the case of M1, M2, M3, and M5 receptors, this compound showed no such increase.[2][3]
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that can be broadly divided into two major signaling pathways based on the G-protein they couple with.[5][6][7]
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[7]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[5][6] Activation of this pathway primarily leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[5][7]
Conclusion
The available experimental data robustly demonstrates that this compound is a highly selective positive allosteric modulator for the M4 muscarinic receptor. Its lack of potentiation activity at M1, M2, M3, and M5 receptors makes it an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of the M4 receptor. For professionals in drug development, the selectivity profile of this compound represents a significant step forward in designing targeted therapies for CNS disorders with potentially fewer off-target side effects.
References
- 1. medkoo.com [medkoo.com]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating VU0467154's M4-Specific Effects: A Comparative Guide Using M4 Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M4 positive allosteric modulator (PAM) VU0467154, with a focus on its validation using M4 knockout (KO) mice. We present supporting experimental data, detailed protocols, and visualizations of key pathways and workflows.
This compound is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor, a promising target for the treatment of neuropsychiatric disorders like schizophrenia.[1][2] A critical step in the preclinical validation of such a compound is to demonstrate that its effects are specifically mediated by its intended target. The use of M4 receptor knockout mice is a definitive method to achieve this, ensuring that the observed in vivo effects are not due to off-target interactions.
Performance Comparison: this compound vs. Other M4 PAMs
This compound exhibits enhanced in vitro potency and improved pharmacokinetic properties compared to earlier M4 PAMs like VU0152100 and LY2033298.[1][2] This allows for more extensive in vivo characterization.
| Compound | In Vitro Potency (pEC50 at rat M4) | In Vivo Efficacy | Key Characteristics |
| This compound | 7.75 ± 0.06 (17.7 nM)[1] | Reverses MK-801 and amphetamine-induced hyperlocomotion in wild-type but not M4 KO mice.[1][2][3] Enhances associative learning.[1][2] | High potency and good pharmacokinetic profile, making it a valuable tool for in vivo studies.[1][2] |
| VU0152100 | 6.59 ± 0.07 (257 nM)[1] | Produces an antipsychotic-like profile in rodents.[2] | Lower potency compared to this compound.[1] |
| LY2033298 | 6.19 ± 0.03 (646 nM)[1] | Potentiates the effects of a sub-threshold dose of a non-selective muscarinic agonist, but has no effect alone in vivo.[4] | Lower potency and weak cooperativity with acetylcholine at the rodent M4 receptor.[4][5] |
In Vivo Validation Using M4 Knockout Mice
The central validation of this compound's mechanism of action comes from experiments utilizing M4 receptor knockout mice. These studies consistently demonstrate that the behavioral effects of this compound are absent in mice lacking the M4 receptor, providing strong evidence for its on-target activity.
Reversal of MK-801-Induced Hyperlocomotion
A key experiment involves inducing hyperlocomotion in mice using the NMDA receptor antagonist MK-801, a model relevant to schizophrenia. This compound effectively reverses this hyperlocomotion in wild-type mice, but not in their M4 knockout littermates.
| Genotype | Treatment | Locomotor Activity (Distance Traveled in cm) |
| Wild-Type | Vehicle + Vehicle | Baseline |
| Wild-Type | Vehicle + MK-801 | Increased Locomotion |
| Wild-Type | This compound + MK-801 | Locomotion normalized to baseline |
| M4 Knockout | Vehicle + MK-801 | Increased Locomotion |
| M4 Knockout | This compound + MK-801 | No significant reduction in locomotion |
Note: The table represents a summary of findings from studies like Bubser et al. (2014). For specific quantitative data, please refer to the original publication.
Effects on Spontaneous Locomotion
This compound has been shown to reduce spontaneous locomotion. This effect is also confirmed to be M4-dependent through the use of knockout mice.[6][7]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of this compound.
Animals
-
Species: Mice
-
Strain: C57BL/6J for wild-type and M4 receptor knockout mice on the same background.
-
Sex: Typically male mice are used for behavioral studies.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
This compound: Typically dissolved in a vehicle such as 10% Tween 80 in sterile water. Administered via intraperitoneal (i.p.) injection at doses ranging from 0.3 to 30 mg/kg.
-
MK-801: Dissolved in saline and administered i.p. at a dose of 0.1 to 0.3 mg/kg to induce hyperlocomotion.
MK-801-Induced Hyperlocomotion Assay
-
Habituation: Mice are habituated to the open-field arenas for 30-60 minutes.
-
Drug Administration: Mice are injected with this compound or vehicle. After a pretreatment period (e.g., 30 minutes), they are injected with MK-801 or saline.
-
Data Collection: Locomotor activity is recorded for 60-120 minutes using automated activity monitors that track distance traveled, and other locomotor parameters.
Contextual Fear Conditioning
-
Training: On the training day, mice are placed in a conditioning chamber. After a baseline period, a conditioned stimulus (e.g., a tone) is presented, co-terminating with an unconditioned stimulus (a mild footshock). This compound or vehicle is administered before this training session.
-
Testing: 24 hours later, mice are returned to the same chamber (context) without the presentation of the tone or shock. Freezing behavior, a measure of fear memory, is recorded and analyzed.
Visualizing the Mechanisms
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon activation by acetylcholine, which is enhanced by this compound, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
Caption: M4 receptor signaling pathway modulated by this compound.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating the M4-specific effects of this compound using knockout mice.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments and enhances associative learning in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M4 Positive Allosteric Modulator this compound Impacts Amphetamine Sensitization and Spontaneous Locomotion in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the M4-Selective Positive Allosteric Modulator VU0467154 and Non-Selective Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU0467154, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, with the classical non-selective muscarinic agonists, carbachol (B1668302) and pilocarpine (B147212). The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them attractive therapeutic targets for various disorders. While traditional muscarinic agonists, such as carbachol and pilocarpine, activate multiple mAChR subtypes non-selectively, leading to a broad spectrum of effects and potential side effects, newer compounds like this compound offer subtype selectivity through a different mechanism of action. This compound is a positive allosteric modulator that enhances the response of the M4 receptor to acetylcholine without directly activating it, offering a more targeted approach to modulating cholinergic signaling.[1][2]
Quantitative Comparison of Receptor Activity
The following tables summarize the binding affinities and functional potencies of this compound, carbachol, and pilocarpine at the five human muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | >30,000 | >30,000 | >30,000 | ~1,000 (log Kb = -5.98)¹ | >30,000 |
| Carbachol | 6,500 / 147,000² | - | - | - | - |
| Pilocarpine | 7,943 | - | - | - | - |
¹ As this compound is a PAM, its affinity is expressed as a log Kb value, which represents its affinity for the allosteric site in the absence of the orthosteric agonist. This value was derived from operational model analysis.[3] ² Carbachol exhibits two affinity states at the M1 receptor.[4] Data for carbachol and pilocarpine across all subtypes from a single, consistent source is limited. The presented values are from distinct studies and may not be directly comparable.
Table 2: Muscarinic Receptor Functional Potencies (EC50/pEC50)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | No activity | No activity | No activity | pEC50 = 6.2 (627 nM)¹ | No activity |
| Carbachol | pEC50 = ~5.4 (3,700 nM) | - | pEC50 = 5.9 | pEC50 = ~5.0-6.0 | pEC50 = 4.8 |
| Pilocarpine | EC50 = 18,000 nM | EC50 = 4,500 nM | - | Partial Agonist² | - |
¹ Functional potency of this compound is for the potentiation of an EC20 concentration of acetylcholine at the human M4 receptor.[1][3] ² Pilocarpine acts as a partial agonist at the M4 receptor, and its potency is significantly lower than that of full agonists.[5] The functional potency data for carbachol and pilocarpine are compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.
Signaling Pathways
The distinct mechanisms of action of this compound and non-selective muscarinic agonists result in different signaling outcomes.
Caption: this compound selectively potentiates M4 receptor signaling.
Caption: Non-selective agonists activate multiple receptor subtypes.
Experimental Protocols
The data presented in this guide were primarily generated using two standard pharmacological assays: radioligand binding assays and functional assays measuring calcium mobilization.
Radioligand Binding Assays (Competition Binding)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the muscarinic receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used for the binding reaction.
-
Incubation: A fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the test compound (this compound, carbachol, or pilocarpine) are incubated with the cell membranes.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value from the competition curve, and the Ki value is calculated.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional potency (EC50 or pEC50) of a compound as an agonist or a modulator.
Principle: M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase. However, functional screens for all subtypes can be performed by measuring changes in [Ca2+]i using a fluorometric imaging plate reader (FLIPR) system. For Gi/o-coupled receptors, cells can be co-transfected with a promiscuous G-protein such as Gα15 or a chimeric G-protein that couples to the calcium pathway. For PAMs like this compound, the assay is performed in the presence of a fixed, low concentration of acetylcholine to measure the potentiation of the signal.
General Protocol:
-
Cell Culture: Cells stably expressing the desired human muscarinic receptor subtype are plated in 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The FLIPR instrument adds varying concentrations of the test compound to the wells. For PAMs, a fixed concentration of acetylcholine is also added.
-
Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The concentration-response curves are generated, and the EC50 or pEC50 values are determined using non-linear regression.
Conclusion
This compound represents a significant advancement in muscarinic receptor pharmacology, offering high selectivity for the M4 subtype through its action as a positive allosteric modulator. This contrasts sharply with non-selective agonists like carbachol and pilocarpine, which directly activate a broad range of muscarinic receptors. The data and methodologies presented in this guide highlight these differences, providing a valuable resource for researchers working to develop more targeted and effective therapies that modulate the cholinergic system. The subtype-selective approach of this compound may offer a superior therapeutic window with fewer side effects compared to non-selective agonists, a critical consideration in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M4 PAM this compound | CAS 1451993-15-9 | M4 Receptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the muscarinic receptor subtype mediating pilocarpine-induced tremulous jaw movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Potency of VU0467154: A Comparative Analysis at the M4 Muscarinic Acetylcholine Receptor
A a guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-species potency of VU0467154, a positive allosteric modulator (PAM), at the rat versus human M4 muscarinic acetylcholine (B1216132) receptor (mAChR). It is important to note that while the initial topic of inquiry focused on the M1 receptor, extensive research indicates that this compound is a highly selective M4 PAM with no discernible activity at M1, M2, M3, or M5 muscarinic receptor subtypes.[1][2] This document, therefore, presents the available experimental data for its activity at the M4 receptor, providing a valuable resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of this compound at the rat and human M4 muscarinic acetylcholine receptors. The data is derived from calcium mobilization assays, a common method for assessing the function of G-protein coupled receptors like the mAChRs.
| Species | Receptor | Assay Type | Parameter | Value |
| Rat | M4 | Calcium Mobilization | pEC₅₀ | 7.75 ± 0.06 |
| EC₅₀ | 17.7 nM | |||
| Efficacy (% AChₘₐₓ) | 68% | |||
| Human | M4 | Calcium Mobilization | pEC₅₀ | 6.20 ± 0.06 |
| EC₅₀ | 627 nM | |||
| Efficacy (% AChₘₐₓ) | 55% |
Data sourced from Bubser et al. (2014) as cited in multiple references.[1]
Experimental Protocols
The data presented in this guide were primarily generated using in vitro calcium mobilization assays. The following is a detailed description of a typical experimental protocol for such an assay.
Cell Culture and Receptor Expression: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. These cells are then stably or transiently transfected with the gene encoding either the rat or human M4 muscarinic acetylcholine receptor. This allows for the specific assessment of compound activity at the receptor of interest.
Calcium Mobilization Assay:
-
Cell Plating: The transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C. This dye will fluoresce upon binding to intracellular calcium.
-
Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the addition of the test compound, this compound, at various concentrations.
-
Agonist Stimulation: After a short incubation with this compound, a fixed concentration of the endogenous agonist, acetylcholine (ACh), typically at its EC₂₀ (the concentration that elicits 20% of the maximal response), is added to the wells.
-
Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration triggered by the activation of the M4 receptor.
-
Data Analysis: The fluorescence data is normalized to the maximum response induced by a saturating concentration of ACh. The potentiation by this compound is then plotted against its concentration, and a dose-response curve is generated to determine the pEC₅₀ (the negative logarithm of the molar concentration that produces 50% of the maximum potentiation) and the maximum efficacy (Eₘₐₓ) relative to the ACh maximum.
Visualizations
Experimental Workflow for Assessing Cross-Species Potency
Caption: Workflow for determining the cross-species potency of this compound.
M4 Receptor Signaling Pathway Modulation by this compound
Caption: M4 receptor signaling pathway modulated by this compound.
Logical Comparison of this compound Potency
Caption: Potency comparison of this compound at rat vs. human M4 receptors.
References
A Comparative Guide to M4 PAMs: VU0467154 vs. LY2033298
An In Vitro Potency Analysis for Neuropharmacology Research
This guide provides a detailed comparison of the in vitro potency of two key positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR): VU0467154 and LY2033298. Both compounds are instrumental in research exploring novel treatments for neuropsychiatric disorders like schizophrenia. This document summarizes their performance based on experimental data, outlines the methodologies used, and visualizes the underlying biological and experimental frameworks.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of this compound and LY2033298 at the M4 receptor across different species. The data highlight this compound's significantly higher potency, particularly at the rat M4 receptor.
| Parameter | This compound | LY2033298 | Species | Assay Type | Reference |
| pEC₅₀ | 7.75 ± 0.06 | 6.19 ± 0.03 | Rat | Calcium Mobilization | [1][2] |
| EC₅₀ (nM) | 17.7 | 646 | Rat | Calcium Mobilization | [1][2] |
| pEC₅₀ | 6.20 ± 0.06 | - | Human | Calcium Mobilization | [1][2] |
| EC₅₀ (nM) | 627 | - | Human | Calcium Mobilization | [1][2] |
| pEC₅₀ | 6.00 ± 0.09 | - | Cynomolgus | Calcium Mobilization | [1][2] |
| EC₅₀ (nM) | 1000 | - | Cynomolgus | Calcium Mobilization | [1][2] |
| Binding Affinity (pKₑ) | 5.83 ± 0.12 | 5.65 ± 0.07 | Human | Radioligand Binding | [3] |
| Max Potentiation (% ACh Max) | ~68% | ~67% | Rat | Calcium Mobilization | [1] |
| ACh Affinity Potentiation | ~40-fold | ~400-fold | Human | Radioligand Binding | [3] |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Signaling & Experimental Frameworks
To understand the context of these potency values, it is crucial to visualize the M4 receptor's signaling pathway and the experimental workflow used to measure the activity of these compounds.
M4 Muscarinic Receptor Signaling Pathway
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4] Activation by acetylcholine (ACh) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5][6] PAMs like this compound and LY2033298 bind to an allosteric site on the receptor, enhancing the effect of the endogenous agonist, ACh.[7]
Experimental Workflow: Calcium Mobilization Assay
The potency of M4 PAMs is commonly determined using a calcium mobilization assay in a cell line, such as Chinese Hamster Ovary (CHO) cells, co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gαqi5) that links Gi/o activation to intracellular calcium release.[1][2][8][9]
Experimental Protocols
Calcium Mobilization Functional Assay
This assay measures the ability of a PAM to potentiate the response of an M4 receptor agonist, typically acetylcholine (ACh).
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human, rat, or cynomolgus M4 receptor and a promiscuous G-protein chimera, such as Gαqi5.[8][9] This chimera redirects the typically inhibitory Gi signal to the Gq pathway, resulting in a measurable increase in intracellular calcium upon receptor activation.
-
Procedure:
-
Cells are seeded into 384-well plates and grown overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The PAM (this compound or LY2033298) is added at various concentrations and the plates are pre-incubated.[10]
-
The cells are then stimulated with a fixed, submaximal concentration of acetylcholine (typically an EC₂₀ concentration, which elicits 20% of the maximum possible response).[1][2]
-
Changes in intracellular calcium are measured as changes in fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[10]
-
-
Data Analysis: The fluorescence signal is normalized to the baseline and then expressed as a percentage of the maximal response to a saturating concentration of ACh alone. Concentration-response curves are generated, and EC₅₀ values (the concentration of the PAM that produces 50% of its maximal effect) are calculated using non-linear regression.[11]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kₑ) of the PAMs and their cooperativity with the orthosteric agonist ACh.
-
Preparation: Cell membranes are prepared from CHO cells expressing the human M4 receptor.
-
Procedure:
-
Membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) to label the orthosteric binding site.
-
Increasing concentrations of the orthosteric agonist (ACh) are added in the absence or presence of a fixed concentration of the PAM (this compound or LY2033298).[12][13]
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are fitted to an allosteric ternary complex model to determine the binding affinity of the PAM (Kₑ) and the cooperativity factor (α) between the PAM and the orthosteric ligand.[3] A recent study found that while this compound and LY2033298 have similar binding affinities for the allosteric site, LY2033298 exhibits a much greater degree of positive cooperativity with ACh, increasing its binding affinity by approximately 400-fold compared to about 40-fold for this compound.[3]
Summary
Direct comparison reveals that This compound is a significantly more potent positive allosteric modulator than LY2033298 in functional assays, particularly at the rat M4 receptor .[1][2] However, both compounds demonstrate comparable maximal potentiation effects.[1] Interestingly, while less potent in functional assays, LY2033298 shows a much stronger ability to increase the binding affinity of acetylcholine to the human M4 receptor.[3] These differences in potency and cooperativity make them distinct tools for probing M4 receptor function and are critical considerations for researchers selecting a compound for in vitro and subsequent in vivo studies.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 5. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pa2online.org [pa2online.org]
- 13. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: VU0467154 and Xanomeline
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparison of VU0467154 and xanomeline (B1663083), two key compounds targeting muscarinic acetylcholine (B1216132) receptors (mAChRs) for the treatment of neuropsychiatric disorders, particularly schizophrenia. While both compounds modulate the cholinergic system, they do so via distinct mechanisms, leading to different pharmacological profiles. This document synthesizes preclinical data to objectively compare their receptor selectivity, signaling pathways, and efficacy in established animal models.
It is important to note that the available scientific literature does not contain direct, head-to-head experimental comparisons of this compound and xanomeline. Therefore, this guide collates and contrasts data from separate studies to provide a comprehensive overview for the research community.
Overview and Mechanism of Action
Xanomeline and this compound represent two different strategies for modulating muscarinic receptors.
-
Xanomeline is an orthosteric agonist that binds directly to the same site as the endogenous neurotransmitter, acetylcholine (ACh). It is a non-selective agonist at all five muscarinic receptor subtypes (M1-M5) but exhibits greater functional activity, acting as a partial agonist, at the M1 and M4 subtypes.[1] Its therapeutic effects in schizophrenia are thought to be mediated through the stimulation of these central M1 and M4 receptors.[1][2]
-
This compound is a highly selective M4 Positive Allosteric Modulator (PAM).[3][4] It does not activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, increasing the receptor's affinity for and/or potentiation of the response to ACh.[4][5] This mechanism enhances endogenous cholinergic signaling specifically where and when ACh is naturally released, offering a more targeted modulation with a potentially lower risk of side effects compared to direct agonists.[5]
Receptor Binding Profile and Potency
The most significant distinction between the two compounds lies in their receptor selectivity and potency. Xanomeline has a broad affinity profile, whereas this compound is highly selective for the M4 subtype.
Table 1: Xanomeline Receptor Binding Affinity This table summarizes the dissociation constants (Ki) for xanomeline at all five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | 10 |
| M2 | 12 |
| M3 | 17 |
| M4 | 7 |
| M5 | 22 |
| Data sourced from Bristol-Myers Squibb (2024).[1] |
Table 2: this compound M4 PAM Potency and Selectivity This table shows the potency of this compound in potentiating an EC₂₀ concentration of acetylcholine (ACh) at M4 receptors from different species. The compound shows no potentiation at other human or rat mAChR subtypes.
| Receptor Subtype | Potency (pEC₅₀) | Potency (EC₅₀, nM) | Efficacy (% of ACh Max Response) |
| Rat M4 | 7.75 ± 0.06 | 17.7 | 68% |
| Human M4 | 6.20 ± 0.06 | 627 | 55% |
| Cynomolgus M4 | 6.00 ± 0.09 | 1000 | 57% |
| Rat/Human M1, M2, M3, M5 | No Potentiation | N/A | N/A |
| Data sourced from Bubser M, et al. (2014).[3][6] |
Downstream Signaling Pathways
The differential receptor engagement of xanomeline (M1 and M4) and this compound (M4 only) results in the activation of distinct intracellular signaling cascades.
-
M1 Receptor Pathway (activated by Xanomeline): M1 receptors primarily couple to Gq/11 G-proteins.[7][8] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key process in enhancing neuronal excitability and synaptic plasticity, which is linked to cognitive functions.[7]
-
M4 Receptor Pathway (activated by Xanomeline, potentiated by this compound): M4 receptors couple to Gi/o G-proteins.[7] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In brain regions like the striatum, this reduction in cAMP counteracts dopamine (B1211576) D1 receptor signaling, resulting in a functional dopamine antagonism that is believed to contribute to antipsychotic effects.[2]
Preclinical Efficacy in Rodent Models of Schizophrenia
Both compounds have demonstrated efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. However, the models in which they show the most robust effects differ, reflecting their distinct mechanisms of action.
Table 3: Comparative Efficacy in Preclinical Models
| Model Type | Behavioral Measure | Xanomeline Effect | This compound Effect |
| Dopamine Hyperactivity | Amphetamine-induced hyperlocomotion | Blocks hyperactivity.[9] | Not extensively reported, but M4 PAMs show antipsychotic-like profiles.[3] |
| Apomorphine-induced climbing | Blocks climbing behavior.[10] | Not reported. | |
| NMDA Hypofunction | MK-801-induced hyperlocomotion | Reverses hyperactivity.[9] | Robustly reverses hyperactivity in a dose-dependent manner.[3][6] |
| MK-801-induced cognitive deficits | Reverses deficits in latent inhibition.[9] | Reverses deficits in associative learning and memory (e.g., fear conditioning).[6][11] | |
| Cognitive Enhancement | Associative Learning | Improves performance in various paradigms.[9] | Enhances acquisition of contextual and cue-mediated fear conditioning.[3] |
Key Findings:
-
Xanomeline's efficacy in blocking behaviors induced by direct dopamine agonists (amphetamine, apomorphine) highlights its functional dopamine antagonism.[10][12]
-
This compound shows particularly strong efficacy in models of NMDA receptor hypofunction (e.g., using MK-801), which is thought to be highly relevant to the cognitive deficits and negative symptoms of schizophrenia.[3][6][13] Its effects are absent in M4 knockout mice, confirming its on-target mechanism.[3]
Experimental Protocols
The data presented in this guide are derived from standard, validated methodologies in pharmacology. Below are detailed protocols for two key types of experiments used to characterize these compounds.
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., xanomeline) for a specific receptor.[14][15]
Objective: To measure the concentration of an unlabeled test compound required to inhibit 50% (IC₅₀) of the binding of a specific radiolabeled ligand to a receptor, and to calculate the Ki value from this.
Materials:
-
Cell membranes expressing the target human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), a non-selective muscarinic antagonist.
-
Unlabeled test compound (xanomeline) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Dilute membranes in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration near its dissociation constant (Kd), and a range of concentrations of the unlabeled test compound.
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 1 mL) to remove any non-specifically bound radioligand.
-
Quantification: Punch the filters into scintillation vials or place the filter plate into a cassette. Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This rodent behavioral model is used to assess the antipsychotic-like potential of a test compound (e.g., this compound) by measuring its ability to reverse locomotor hyperactivity induced by an NMDA receptor antagonist.[6][11][16]
Objective: To determine if a test compound can attenuate the increase in locomotor activity caused by the administration of MK-801 in mice or rats.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Test compound (this compound) and vehicle.
-
MK-801 (Dizocilpine) and saline vehicle.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Individually house mice and allow them to acclimate to the testing room for at least 60 minutes before the experiment begins. Place each mouse into an open-field chamber and allow it to habituate for 30-60 minutes.
-
Pre-treatment: After habituation, remove mice and administer the test compound (this compound) or its vehicle via the intended route (e.g., intraperitoneal injection, IP).
-
Drug Absorption: Return the mice to their home cages for a pre-determined time (e.g., 30 minutes) to allow for systemic absorption of the test compound.
-
Challenge: Administer MK-801 (e.g., 0.3 mg/kg, IP) or saline.
-
Recording: Immediately return the mice to the open-field chambers and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the data using a two-way ANOVA with pre-treatment and challenge as factors. A significant interaction effect, followed by post-hoc tests, would indicate that the test compound significantly attenuated the hyperlocomotion induced by MK-801.
Summary and Conclusion
This compound and xanomeline are both valuable research tools and potential therapeutic agents that act on the muscarinic cholinergic system, but their differing mechanisms of action confer distinct pharmacological profiles.
-
Xanomeline acts as a direct M1/M4 preferring agonist. Its dual action may be beneficial for addressing both psychotic (via M4) and cognitive (via M1) symptoms. However, its broader activity profile, especially at peripheral muscarinic receptors, leads to cholinergic side effects like nausea and vomiting, which has necessitated its clinical co-formulation with the peripherally-restricted antagonist, trospium (B1681596).[17][18]
-
This compound acts as a selective M4 PAM. This highly targeted approach enhances the brain's natural, phasic acetylcholine signaling at a key receptor for antipsychotic-like effects.[3] This selectivity and modulatory (rather than direct agonist) action may offer a superior side effect profile and provides a powerful tool for specifically investigating the role of the M4 receptor in neuropsychiatric disorders. Its robust efficacy in NMDA hypofunction models suggests strong potential for treating cognitive and negative symptoms associated with schizophrenia.[6][11]
For researchers, the choice between these compounds depends on the experimental question. Xanomeline is suitable for studying the broad effects of M1/M4 receptor activation, while this compound is ideal for dissecting the specific contribution of the M4 receptor pathway and for exploring the therapeutic potential of allosteric modulation.
References
- 1. Xanomeline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 18. Efficacy of xanomeline and trospium chloride in schizophrenia: pooled results from three 5-week, randomized, double-blind, placebo-controlled, EMERGENT trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the M4-Dependent Mechanism of VU0467154: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals confirming the selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulation of VU0467154 through in vitro and in vivo experimental data. This report contrasts its activity with other M4 modulators and unequivocally demonstrates its mechanism of action through studies in wild-type versus M4 knockout animal models.
This compound has emerged as a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a key target in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia.[1][2][3] This guide provides a detailed comparison of this compound with other M4 PAMs and presents the pivotal experimental evidence that substantiates its M4-dependent mechanism of action.
In Vitro Characterization: Potency and Selectivity
This compound distinguishes itself from other M4 PAMs through its enhanced in vitro potency.[1][2] In functional assays, this compound robustly potentiates the response of the M4 receptor to acetylcholine (ACh) at nanomolar concentrations.[1][2][4]
Table 1: In Vitro Potency of M4 Positive Allosteric Modulators
| Compound | Target Receptor | pEC50 | EC50 (nM) | Maximal Response (% of ACh Emax) |
| This compound | Rat M4 | 7.75 ± 0.06 | 17.7 | 68% |
| VU0152100 | Rat M4 | 6.59 ± 0.07 | 257 | 69% |
| LY2033298 | Rat M4 | 6.19 ± 0.03 | 646 | 67% |
| This compound | Human M4 | 6.20 ± 0.06 | 627 | 55% |
| This compound | Cyno M4 | 6.00 ± 0.09 | 1000 | 57% |
Data compiled from Bubser M, et al. ACS Chem Neurosci. 2014.[1][2]
Crucially, the activity of this compound is highly selective for the M4 receptor subtype. It demonstrates no potentiation of the ACh response at other muscarinic receptor subtypes (M1, M2, M3, and M5), underscoring its specificity.[1][2]
In Vivo Efficacy: Reversal of NMDAR Hypofunction Models
A key strategy to evaluate the antipsychotic potential of compounds is to test their ability to reverse the behavioral effects induced by N-methyl-D-aspartate receptor (NMDAR) antagonists, such as MK-801. These models are thought to mimic certain aspects of schizophrenia.[1][2] this compound has demonstrated robust, dose-dependent efficacy in reversing MK-801-induced hyperlocomotion and cognitive deficits in wild-type mice.[1][2]
The Definitive Evidence: M4 Knockout Studies
To unequivocally confirm that the observed in vivo effects of this compound are mediated through the M4 receptor, studies were conducted in M4 receptor knockout (KO) mice. The results are striking: this compound failed to reverse the MK-801-induced behavioral deficits in M4 KO mice, providing conclusive evidence of its M4-dependent mechanism.[1][2]
Table 2: In Vivo Efficacy of this compound in Wild-Type vs. M4 KO Mice
| Animal Model | Treatment | Behavioral Deficit | This compound Effect |
| Wild-Type Mice | MK-801 | Hyperlocomotion | Reversed |
| M4 KO Mice | MK-801 | Hyperlocomotion | No Effect |
| Wild-Type Mice | MK-801 | Deficits in pairwise visual discrimination | Reversed |
| M4 KO Mice | MK-801 | Deficits in pairwise visual discrimination | No Effect |
Data based on findings from Bubser M, et al. ACS Chem Neurosci. 2014.[1][2]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental design to confirm its M4-dependency can be visualized through the following diagrams.
Caption: M4 PAM Signaling Pathway
Caption: Experimental Workflow for M4-Dependency Confirmation
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or cynomolgus monkey M4 muscarinic receptor are cultured in standard media.
-
Assay Preparation: Cells are plated into 384-well black-walled, clear-bottom plates and incubated overnight. The following day, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: this compound and other test compounds are serially diluted. The compound plates are added to the cell plates.
-
Agonist Stimulation: After a pre-incubation period with the PAMs, an EC20 concentration of acetylcholine is added to the wells to stimulate the M4 receptor.
-
Data Acquisition: Changes in intracellular calcium are measured as fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation effect is calculated as a percentage of the maximal response to a saturating concentration of acetylcholine. The pEC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo MK-801-Induced Hyperlocomotion Study
-
Animals: Adult male wild-type and M4 knockout mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.
-
Habituation: Mice are habituated to the open-field testing chambers for at least 30 minutes on two consecutive days prior to the experiment.
-
Drug Administration: On the test day, mice are pre-treated with either vehicle or this compound (e.g., 0.3-30 mg/kg, i.p.). After a pre-treatment interval (e.g., 30 minutes), mice are administered MK-801 (e.g., 0.3 mg/kg, i.p.) or vehicle.
-
Behavioral Testing: Immediately following the MK-801 injection, mice are placed in the open-field chambers, and locomotor activity (e.g., distance traveled) is recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: The total distance traveled is quantified and analyzed using a two-way ANOVA to determine the effects of genotype and treatment.
Conclusion
The presented data, derived from a combination of in vitro functional assays and in vivo behavioral studies utilizing M4 knockout mice, provides a robust and compelling case for the M4-dependent mechanism of this compound. Its superior potency compared to earlier M4 PAMs, coupled with its high selectivity, makes it an invaluable tool for elucidating the role of the M4 receptor in normal physiology and in pathological states. For drug development professionals, this compound serves as a benchmark for the development of next-generation M4-targeted therapeutics.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VU0467154: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of VU0467154, a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as a hazardous or toxic waste. Disposal must be conducted in strict accordance with all applicable national, state, and local environmental control regulations.[1][2]
Step-by-Step Disposal Guidance:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of via the sink or any other drainage system.
-
Maintain Original Container: Whenever possible, leave the chemical in its original container.[2] This ensures that the contents are clearly identifiable and that the container is appropriate for the chemical.
-
Avoid Mixing Waste: Do not mix this compound with other waste materials.[2] Mixing can lead to unknown and potentially dangerous chemical reactions.
-
Treat Uncleaned Containers as Hazardous: Handle any containers that have held this compound, even if they appear empty, as you would the product itself.[2]
-
Engage a Licensed Waste Disposal Service: The disposal of this compound should be carried out by a licensed and regulated waste disposal company. These companies are equipped to handle and dispose of hazardous chemical waste in a compliant and environmentally sound manner.
-
Regulated Landfill or Approved Methods: The designated method for final disposal is typically a regulated landfill site specifically designed for hazardous or toxic wastes, or another method approved by national legislation.
Handling and Storage Considerations
Proper handling and storage are crucial to prevent accidental release and exposure.
| Precaution | Guideline |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |
| Storage | Store in a tightly sealed container in a dry, dark place. Recommended long-term storage is at -20°C. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Species | Value |
| pEC50 | Rat | 7.75 |
| Human | 6.2 | |
| Cynomolgus Monkey | 6.0 | |
| Effective In Vivo Dose (Mice) | Reversal of hyperlocomotion | 0.3 - 30 mg/kg |
Mechanism of Action: M4 Receptor Modulation
This compound functions as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances its response to the endogenous neurotransmitter, acetylcholine. This modulation can lead to various downstream effects in the central nervous system.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling VU0467154
For researchers, scientists, and drug development professionals, this guide provides crucial safety and logistical information for the handling and disposal of VU0467154, a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor. Adherence to these protocols is essential to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a tan solid with the following properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₅F₃N₄O₃S₂[1][2] |
| Molecular Weight | 444.45 g/mol [2] |
| CAS Number | 1451993-15-9[1] |
| Purity | ≥95%[1] |
| Solubility | Soluble in DMSO[1][2] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Duration |
| -20°C | Long-term (months to years)[3] |
| 0 - 4°C | Short-term (days to weeks)[3] |
| Room Temperature | During ordinary shipping (a few weeks)[3] |
The compound is stable for at least four years when stored at -20°C.[1] It is shipped at room temperature as a non-hazardous chemical.[3]
Personal Protective Equipment (PPE) and Handling
Due to the compound being not yet fully tested, caution is advised.[2] The following personal protective equipment should be worn at all times when handling this compound:
-
Eye/Face Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other suitable protective clothing.
Handling Precautions:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Ensure adequate ventilation in the handling area.
Emergency Procedures
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: If dust is inhaled, move the person into fresh air.
-
Ingestion: If swallowed, rinse mouth with water.
Seek medical attention if any symptoms persist.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Caption: Standard Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
